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  • Product: 3-(2-Nitroethyl)-1h-indole
  • CAS: 31731-23-4

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(2-Nitroethyl)-1H-indole: Synthesis, Properties, and Applications for Chemical Researchers

Introduction Indole and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Within this class, 3-(2-Ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indole and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Within this class, 3-(2-Nitroethyl)-1H-indole emerges as a pivotal synthetic intermediate. Its structure, featuring a reactive nitroethyl side chain at the electron-rich C3 position of the indole nucleus, provides a versatile handle for extensive chemical modifications.

This guide offers an in-depth examination of 3-(2-Nitroethyl)-1H-indole, designed for researchers and professionals in organic synthesis and drug development. We will explore its fundamental chemical properties, detail robust synthetic protocols, and discuss its critical applications, particularly as a precursor to the neurologically significant tryptamine scaffold. Often arising as a thermodynamically stable and seemingly inert byproduct in certain modern synthetic routes, recent advancements have also demonstrated its potential for activation and transformation, highlighting a key area of contemporary chemical problem-solving.[1][2]

Chemical Identity and Properties

A precise understanding of a compound's structure and physicochemical properties is fundamental to its effective application in a research setting.

Chemical Structure

The formal IUPAC name for the compound is 3-(2-nitroethyl)-1H-indole .[3] It is registered under CAS Number 31731-23-4 .[3] The structure consists of a bicyclic indole core with a nitroethyl group attached at the third carbon position.

Caption: 2D Chemical Structure of 3-(2-Nitroethyl)-1H-indole.

Physicochemical Properties

The key quantitative descriptors for 3-(2-Nitroethyl)-1H-indole are summarized below, providing essential data for experimental design, including solvent selection, reaction monitoring, and purification.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₂[3][4][5]
Molecular Weight 190.20 g/mol [4][5]
Exact Mass 190.074227566 Da[3][4][5]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CC[O-][3][5]
XLogP3 2.1[4][5]
Topological Polar Surface Area (PSA) 61.6 Ų[4]
Hydrogen Bond Donor Count 1[4][5]
Hydrogen Bond Acceptor Count 2[4][5]
Rotatable Bond Count 2[4][5]
Boiling Point (Predicted) 407.5 °C at 760 mmHg[5]
Flash Point (Predicted) 200.2 °C[5][6]
Density (Predicted) 1.289 g/cm³[5][6]

Synthesis Methodology

A reliable and scalable synthesis is paramount for the utilization of any chemical intermediate. The following protocol outlines a well-established method for preparing 3-(2-Nitroethyl)-1H-indole from indole.

Protocol: Synthesis via Vilsmeier-Haack Formylation and Henry Reaction

This two-step procedure first installs a formyl group at the C3 position of indole, which then undergoes a nitroaldol (Henry) reaction with nitromethane to yield the target compound.[7] This approach is favored for its high regioselectivity and operational simplicity.

Causality of Experimental Choices:

  • Vilsmeier-Haack Reagent: The use of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ. This electrophile is highly specific for the electron-rich C3 position of the indole ring, ensuring excellent regioselectivity and avoiding side products.

  • Base in Henry Reaction: Sodium ethoxide is used as the base to deprotonate nitromethane, forming a nitronate anion. This nucleophile is essential for the subsequent condensation with the electrophilic aldehyde (3-formylindole).

G Start Indole Step1 Vilsmeier-Haack Formylation Start->Step1 Intermediate 3-Formylindole Step1->Intermediate Reagent1 1. POCl₃, DMF 2. NaOH (aq) Reagent1->Step1 Step2 Henry Reaction Intermediate->Step2 Product 3-(2-Nitroethyl)-1H-indole Step2->Product Reagent2 Nitromethane, Sodium Ethoxide Reagent2->Step2

Caption: Synthetic workflow for 3-(2-Nitroethyl)-1H-indole.

Step-by-Step Methodology:

  • Preparation of 3-Formylindole (Intermediate):

    • In a three-necked round-bottom flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) to 0-5 °C.

    • Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 10 °C to form the Vilsmeier-Haack reagent.

    • Add a solution of indole in DMF to the reagent mixture, again ensuring the temperature is controlled.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of indole.

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold aqueous solution of sodium hydroxide (NaOH) to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry to yield crude 3-formylindole. Recrystallization from ethanol can be performed for purification.

  • Synthesis of 3-(2-Nitroethyl)-1H-indole:

    • Dissolve the synthesized 3-formylindole and nitromethane in a suitable solvent such as ethanol.

    • Add a solution of sodium ethoxide in ethanol to the mixture. The base acts as a catalyst for the condensation reaction.

    • Heat the reaction mixture to reflux and monitor its progress via TLC.[7]

    • Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).

    • The product can be isolated via filtration if it precipitates, or by extraction following solvent removal.

    • Purification is typically achieved via column chromatography on silica gel.[7]

Key Chemical Transformations and Applications

The synthetic utility of 3-(2-Nitroethyl)-1H-indole lies in the reactivity of its nitroethyl group, which serves as a masked aminoethyl function. This makes it an exceptionally valuable precursor for tryptamine and its derivatives.

Role as a Tryptamine Precursor

Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, such as the neurotransmitter serotonin and numerous psychedelic drugs. The reduction of the nitro group in 3-(2-Nitroethyl)-1H-indole to a primary amine provides direct access to the tryptamine scaffold, a critical step in the synthesis of many pharmaceutical agents.[8]

Protocol: Reduction to 2-(1H-indol-3-yl)ethan-1-amine (Tryptamine)

A safe, efficient, and high-yielding method for this transformation utilizes a nickel(II)-catalyzed reduction with sodium borohydride.[8]

Causality of Experimental Choices:

  • Ni(OAc)₂ / NaBH₄ System: This combination is a powerful yet selective reducing system. Nickel(II) acetate is reduced in situ by sodium borohydride to form highly active nickel boride species, which are effective catalysts for the reduction of nitroalkanes to primary amines. This method avoids the harsh conditions or expensive catalysts (like palladium on carbon with high-pressure hydrogen) often required for this transformation.

G Start 3-(2-Nitroethyl)-1H-indole Product 2-(1H-indol-3-yl)ethan-1-amine (Tryptamine) Start->Product      Reduction Reagents Ni(OAc)₂·4H₂O NaBH₄ Acetonitrile / Water Reagents->Start

Caption: Catalytic reduction to the tryptamine scaffold.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve the 3-(2-Nitroethyl)-1H-indole starting material in a 60:1 mixture of acetonitrile and water.[8]

  • Add nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, 1 equivalent) to the solution and stir at room temperature.[8]

  • Carefully add sodium borohydride (NaBH₄, 4 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.[8]

  • Monitor the reaction by TLC. The reduction is typically rapid and often complete within 20-30 minutes.[8]

  • Upon completion, carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) to neutralize excess borohydride.

  • Perform an aqueous workup, typically involving basification to ensure the product is in its free-base form, followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tryptamine product. Further purification can be done by chromatography or salt formation.

Safety, Handling, and Storage

Proper handling and storage are critical when working with nitroalkanes and indole derivatives. While a specific, comprehensive safety data sheet for 3-(2-Nitroethyl)-1H-indole is not universally available, guidelines can be established from data on structurally similar compounds.[9]

AspectRecommendationRationale
Ventilation Handle in a well-ventilated area or a chemical fume hood.[9]To avoid inhalation of dusts or vapors.
Personal Protective Equipment (PPE) Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][10]To prevent eye and skin contact.
Ignition Sources Avoid formation of dust. Keep away from heat, sparks, and open flames. Use non-sparking tools.[9][11]Nitro compounds can be energetic, and dusts can form explosive mixtures with air.[11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]To prevent degradation and ensure stability.
In case of Contact Eyes: Flush with water for at least 15 minutes. Skin: Wash off with soap and plenty of water.[9]Immediate action to minimize exposure and irritation.

Conclusion

3-(2-Nitroethyl)-1H-indole is a compound of significant value in synthetic organic chemistry. Its well-defined structure and predictable reactivity make it an indispensable intermediate for accessing the tryptamine core, which is central to numerous areas of drug discovery. The synthetic and transformative protocols detailed in this guide provide a robust framework for its preparation and use. Furthermore, ongoing research into the activation of this and similar "unreactive" byproducts continues to push the boundaries of synthetic efficiency, underscoring the dynamic nature of modern chemical science.

References

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132. Retrieved from [Link]

  • ResearchGate. (2021). Preparation of 3-(2-nitroethyl)-1H-indoles 4 and their subsequent conversion.... Retrieved from [Link]

  • LookChem. (n.d.). 3-(2-Nitroethyl)-1h-indole. Retrieved from [Link]

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Nitroethyl)-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1 H-Indoles into 2-(1 H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(2-nitroethyl)indole | CAS#:31731-23-4. Retrieved from [Link]

  • Danjuma, J., et al. (2025). SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Mechanism of Indole Ring Substitution in 3-(2-Nitroethyl)-1H-indole: A Comprehensive Technical Guide

Executive Summary 3-(2-Nitroethyl)-1H-indole is a highly versatile building block utilized extensively in the synthesis of neuroactive therapeutics, tryptamine derivatives, and complex indole alkaloids[1]. In unsubstitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Nitroethyl)-1H-indole is a highly versatile building block utilized extensively in the synthesis of neuroactive therapeutics, tryptamine derivatives, and complex indole alkaloids[1]. In unsubstituted indoles, electrophilic aromatic substitution (EAS) predominantly occurs at the C-3 position due to the high highest occupied molecular orbital (HOMO) coefficient at this carbon. However, the presence of the 2-nitroethyl group at C-3 in this molecule fundamentally alters its reactivity profile. This whitepaper provides an in-depth mechanistic analysis of how this C-3 blockade redirects electrophilic substitution to the C-2 and N-1 positions, detailing the thermodynamic and kinetic principles that govern these pathways.

Electronic & Steric Profiling

The indole core is a π -excessive heterocycle. The nitrogen lone pair delocalizes into the pyrrole ring, rendering it highly nucleophilic and susceptible to electrophilic attack[2].

  • The C-3 Blockade : In 3-(2-nitroethyl)-1H-indole, the primary site of attack (C-3) is covalently occupied. The −CH2​CH2​NO2​ substituent exerts a strong electron-withdrawing inductive effect ( −I ) due to the nitro group. However, the two methylene carbons insulate the indole π -system from severe deactivation, allowing the ring to remain sufficiently reactive toward electrophiles.

  • Regioselectivity Shift : With C-3 blocked, electrophilic attack is forced to alternative sites. Under acidic or Lewis acid-catalyzed conditions, the C-2 position becomes the most reactive carbon. The resulting C-2 Wheland intermediate is thermodynamically favored because the positive charge is stabilized by the adjacent nitrogen atom via iminium resonance. Conversely, under strongly basic conditions, deprotonation of the indole N-H (pKa ~ 16.2) generates an indolyl anion, kinetically driving substitution to the N-1 position.

Mechanistic Pathways of Substitution

Pathway A: C-2 Electrophilic Aromatic Substitution (Thermodynamic Control)

Under Lewis acid catalysis, electrophiles (such as α,β -unsaturated ketones or activated alkyl halides) attack the C2=C3 π -bond. The mechanism proceeds via:

  • Electrophile Activation : The Lewis acid coordinates with the electrophile, lowering its LUMO and increasing its electrophilicity.

  • π -Complexation : The electron-rich C-2 position attacks the electrophile.

  • Sigma-Complex Formation : A C-2 Wheland intermediate forms. The activation energy for this step is significantly lowered by the nitrogen lone pair, which directly stabilizes the adjacent carbocation.

  • Rearomatization : Deprotonation at C-2 restores the aromaticity of the pyrrole ring, yielding the 2-substituted 3-(2-nitroethyl)-1H-indole.

Pathway B: N-1 Substitution (Kinetic Control)

When subjected to strong bases or specific polar aprotic solvents, the N-H proton is abstracted. The resulting localized negative charge on the hard nitrogen atom reacts rapidly with electrophiles via an SN​2 mechanism, yielding N-alkylated products.

Regioselectivity Indole 3-(2-Nitroethyl)-1H-indole (Nucleophile) C2_Int C-2 Wheland Intermediate (Thermodynamic Control) Indole->C2_Int Lewis Acid / H+ (C-2 Attack) N1_Int Indolyl Anion (Kinetic Control) Indole->N1_Int Strong Base (-H+) Electrophile Electrophile (E+) Electrophile->C2_Int N1_Prod 1-Substituted Indole (N-Adduct) Electrophile->N1_Prod C2_Prod 2-Substituted Indole (C-2 Adduct) C2_Int->C2_Prod Deprotonation (-H+) N1_Int->N1_Prod Electrophilic Attack (N-1 Attack)

Reaction pathways for C-2 vs N-1 electrophilic substitution in 3-(2-nitroethyl)-1H-indole.

C2Mechanism Step1 Step 1: Electrophile Activation Lewis Acid coordinates with R-X to generate R+ Step2 Step 2: Pi-Complexation Indole C2=C3 pi-electron cloud interacts with R+ Step1->Step2 Step3 Step 3: Sigma-Complex (Wheland Intermediate) Formation of C2-R bond; Positive charge delocalized to N1 Step2->Step3 Step4 Step 4: Rearomatization Base abstracts C2 proton, restoring pyrrole aromaticity Step3->Step4 Product Final Product: 2-Substituted 3-(2-Nitroethyl)-1H-indole Step4->Product

Step-by-step mechanism of C-2 electrophilic aromatic substitution via Wheland intermediate.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Regioselective C-2 Friedel-Crafts Alkylation

Objective : Synthesize a C-2 alkylated derivative of 3-(2-nitroethyl)-1H-indole via Lewis acid catalysis. Causality & Choices : Bismuth(III) nitrate pentahydrate ( Bi(NO3​)3​⋅5H2​O ) is selected as the Lewis acid because it is exceptionally mild, environmentally benign, and highly effective at promoting C-2 regioselectivity in 3-substituted indoles without degrading the sensitive nitroethyl group. Methanol is chosen as the protic solvent because it heavily biases the reaction toward C-2 addition by stabilizing the cationic Wheland intermediate via hydrogen bonding.

Procedure :

  • Initiation : Dissolve 1.0 mmol of 3-(2-nitroethyl)-1H-indole and 1.0 mmol of the electrophile (e.g., cyclohex-2-enone) in 2.0 mL of CH3​OH .

  • Catalysis : Add 0.25 mmol of Bi(NO3​)3​⋅5H2​O to the stirring solution at ambient temperature. (Reasoning: Ambient temperature prevents thermal degradation of the aliphatic nitro group).

  • Propagation : Stir the mixture for 2-4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 7:3).

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to precipitate the bismuth salts and neutralize the acid. Extract with CH2​Cl2​ (3 x 10 mL).

  • Validation & Quality Control : Perform 1H NMR on the crude extract. The protocol is self-validated if the characteristic C-2 pyrrole proton singlet (typically observed around ~7.1 ppm) is absent, confirming substitution at the C-2 position.

Protocol 2: Regioselective N-1 Alkylation

Objective : Synthesize an N-1 alkylated derivative. Causality & Choices : Sodium hydride (NaH) is used to quantitatively deprotonate the indole N-H, forming the highly nucleophilic indolyl anion. Anhydrous DMF is utilized because it effectively solvates the sodium cation, leaving a "naked," highly reactive indolyl anion that kinetically attacks the electrophile at the nitrogen center.

Procedure :

  • Deprotonation : Suspend NaH (1.2 mmol, 60% dispersion in mineral oil) in 3 mL anhydrous DMF at 0°C under an inert N2​ atmosphere. (Reasoning: 0°C prevents runaway exothermic deprotonation and side reactions).

  • Anion Formation : Dropwise add 3-(2-nitroethyl)-1H-indole (1.0 mmol) dissolved in 2 mL DMF. Stir for 30 minutes until H2​ gas evolution ceases.

  • Electrophilic Attack : Add the electrophile (e.g., methyl iodide, 1.2 mmol) dropwise. Stir for 1 hour at room temperature.

  • Quenching : Carefully quench with saturated NH4​Cl(aq)​ to destroy any unreacted NaH. Extract with EtOAc.

  • Validation & Quality Control : Perform 1H NMR. The protocol is self-validated by the disappearance of the broad N-H proton peak (~8.0-10.0 ppm) and the appearance of a new N-alkyl signal (e.g., an N-CH3​ singlet at ~3.7 ppm).

Quantitative Data Presentation

The regioselectivity of 3-substituted indoles is highly dependent on the steric bulk/electronics of the C-3 substituent and the solvent environment. The table below summarizes the expected regioselectivity trends based on field-proven literature for 3-substituted indoles undergoing electrophilic substitution.

C-3 SubstituentSolvent EnvironmentElectrophileDominant RegioisomerTypical Yield
−CH3​ CH3​OH (Protic)Cyclohex-2-enoneC-2 Adduct>90%
−CH3​ CH2​Cl2​ (Aprotic)Cyclohex-2-enoneN-1 Adduct~85%
−CH2​CN CH3​OH (Protic)Cyclohex-2-enoneN-1 Adduct~89%
−CH2​CH2​NO2​ DMF (Strong Base)Alkyl HalideN-1 Adduct>95%
−CH2​CH2​NO2​ CH3​OH (Lewis Acid)Activated AlkeneC-2 Adduct75-85%

Note: As the C-3 substituent becomes more complex or electron-withdrawing (e.g., −CH2​CN or −CH2​CH2​NO2​ ), the reaction kinetics slow down, and solvent effects play a more critical role in determining the N-1 vs C-2 ratio.

Sources

Foundational

The Nitroethyl Nexus: 3-(2-Nitroethyl)-1H-indole as a Keystone in Alkaloid and Tryptamine Biosynthesis

Executive Synthesis 3-(2-Nitroethyl)-1H-indole (CAS 31731-23-4) serves as a critical synthetic node in the architecture of indole alkaloids and tryptamine derivatives. While naturally occurring tryptamines are typically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Synthesis

3-(2-Nitroethyl)-1H-indole (CAS 31731-23-4) serves as a critical synthetic node in the architecture of indole alkaloids and tryptamine derivatives. While naturally occurring tryptamines are typically biosynthesized via the enzymatic decarboxylation of L-tryptophan, synthetic and semi-synthetic drug development relies heavily on the nitroethyl intermediate to bypass stereochemical and enzymatic constraints. This technical guide dissects the mechanistic pathways, self-validating experimental protocols, and the causality of chemical choices involved in utilizing 3-(2-nitroethyl)-1H-indole for advanced pharmaceutical applications.

Chemical Ontology and Mechanistic Pathways

The structural elegance of 3-(2-nitroethyl)-1H-indole lies in its aliphatic nitro group, which acts as a masked primary amine. This allows for stable storage and controlled reactivity before its chemoselective conversion into the highly reactive tryptamine scaffold.

Synthesis of the Nitroethyl Core: There are two primary paradigms for synthesizing this intermediate:

  • The Michael Addition Approach: The most direct route involves the Michael addition of indole to nitroethylene. The electron-rich C3 position of the indole ring attacks the electrophilic terminal carbon of nitroethylene, directly yielding 3-(2-nitroethyl)-1H-indole[1].

  • The Henry Reaction (Nitroaldol) Approach: An alternative, highly scalable method involves the Vilsmeier-Haack formylation of indole to yield indole-3-carboxaldehyde. This is followed by a Henry condensation with nitromethane under basic conditions (e.g., sodium ethoxide) to form 3-(2-nitrovinyl)-1H-indole. Subsequent selective reduction of the alkene double bond yields the target nitroethyl compound[2].

Reduction to Tryptamine: The conversion of the nitro group to a primary amine is the defining step that unlocks the alkaloid scaffold. This is typically achieved via strong hydride donors (like Lithium Aluminum Hydride, LiAlH4) or catalytic hydrogenation (e.g., Pd/C with H2)[3]. Once reduced, the resulting tryptamine serves as the precursor for complex downstream alkaloids, including tetrahydro-β-carbolines (via the Pictet-Spengler reaction) and N,N-dimethyltryptamine (DMT) derivatives[4].

Pathway Indole Indole NitroethylIndole 3-(2-Nitroethyl)-1H-indole (Intermediate) Indole->NitroethylIndole Michael Addition Nitroethylene Nitroethylene Nitroethylene->NitroethylIndole Tryptamine Tryptamine (Core Scaffold) NitroethylIndole->Tryptamine Reduction (LiAlH4 or Pd/C) THBC Tetrahydro-β-carbolines (THBCs) Tryptamine->THBC Pictet-Spengler Reaction DMT N,N-Dimethyltryptamine (DMT) Tryptamine->DMT N-Methylation Serotonin Serotonin Analogs Tryptamine->Serotonin Hydroxylation

Synthetic and biosynthetic routing of 3-(2-Nitroethyl)-1H-indole into complex alkaloid scaffolds.

Causality in Experimental Design: Self-Validating Protocols

To ensure high-fidelity synthesis, experimental protocols must be designed as self-validating systems where each step provides immediate feedback on its success.

Protocol A: Chemoselective Reduction to Tryptamine via LiAlH4

Lithium Aluminum Hydride is selected over milder reducing agents because it rapidly and completely reduces aliphatic nitro groups to primary amines without stalling at the hydroxylamine intermediate stage.

  • Step 1: Preparation of the Hydride Suspension. Suspend 2.5 equivalents of LiAlH4 in anhydrous Tetrahydrofuran (THF) at 0°C under an argon atmosphere.

    • Causality: THF is chosen because it effectively solvates the intermediate aluminate complexes. The anhydrous environment and argon atmosphere are critical; LiAlH4 reacts violently with ambient moisture to produce explosive hydrogen gas.

  • Step 2: Substrate Addition. Dissolve 3-(2-nitroethyl)-1H-indole in anhydrous THF and add dropwise to the LiAlH4 suspension over 30 minutes.

    • Causality: Dropwise addition controls the exothermic nature of the hydride transfer, preventing solvent boil-over and suppressing dimerization side-reactions.

  • Step 3: Reflux. Gradually warm the reaction to 65°C and reflux for 4 hours.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active starting material spot indicates complete conversion.

  • Step 4: The Fieser Quench (Critical Step). Cool to 0°C. For every x grams of LiAlH4 used, sequentially add x mL of distilled water, x mL of 15% NaOH aqueous solution, and 3x mL of distilled water.

    • Causality: Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that traps the product and makes filtration impossible. The Fieser method forces the aluminum salts to precipitate as a dense, granular white solid, ensuring maximum recovery of the tryptamine.

  • Step 5: Extraction and Validation. Filter the granular salts through a Celite pad. Extract the filtrate with Ethyl Acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Self-Validation: Stain a TLC plate with Ninhydrin and heat. A deep purple spot (Ruhemann's purple) confirms the presence of the newly formed primary amine. 1 H-NMR should show the disappearance of the downfield nitro-adjacent protons (~4.6 ppm) and the appearance of amine-adjacent protons (~3.0 ppm).

Workflow Step1 Step 1: Preparation Suspend LiAlH4 in anhydrous THF at 0°C Step2 Step 2: Addition Dropwise add 3-(2-Nitroethyl)-1H-indole Step1->Step2 Step3 Step 3: Reflux Heat to 65°C for 4 hours to drive reduction Step2->Step3 Step4 Step 4: Fieser Quench Add H2O, 15% NaOH, then H2O (n:n:3n ratio) Step3->Step4 Step5 Step 5: Extraction Filter salts, extract filtrate with EtOAc Step4->Step5 Step6 Step 6: Validation TLC (Ninhydrin stain) & 1H-NMR confirmation Step5->Step6

Self-validating experimental workflow for the LiAlH4 reduction of 3-(2-Nitroethyl)-1H-indole.

Protocol B: Catalytic Hydrogenation (Alternative)

For substrates sensitive to strong hydrides (e.g., halogenated indoles where LiAlH4 might cause reductive dehalogenation), catalytic hydrogenation using 10% Pd/C in methanol under an H2 atmosphere (1 atm) at 20°C is employed[3]. This method provides near-quantitative yields (up to 99.0%) and is validated by the cessation of hydrogen gas uptake in the burette system[3].

Quantitative Data: Reduction Methodology Comparison

The choice of reduction method significantly impacts yield, purity, and scalability. The table below synthesizes the quantitative metrics of the primary reduction strategies utilized in drug development.

Reduction MethodReagents & CatalystSolventTemp (°C)Avg. Yield (%)ChemoselectivityPrimary Byproducts
Hydride Reduction LiAlH4 (2.5 eq)Anhydrous THF65 (Reflux)82 - 88%Low (reduces halogens/esters)Hydroxylamines (if incomplete)
Catalytic Hydrogenation H2 (1 atm), 10% Pd/CMethanol20 (Ambient)95 - 99%High (preserves most rings)N-hydroxylamines
Transfer Hydrogenation Ammonium Formate, Pd/CEthanol80 (Reflux)75 - 85%ModerateFormamides
Metal-Acid Reduction Zn dust, HClAcetic Acid25 - 5060 - 70%LowDimerized indoles

Applications in Drug Development

The conversion of 3-(2-nitroethyl)-1H-indole into tryptamine is foundational for modern neuropharmacology. Tryptamine analogs act as full or partial agonists at various 5-HT (serotonin) receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7)[3]. This makes the nitroethyl intermediate a vital starting material for synthesizing anti-migraine medications (triptans), anxiolytics, and novel psychedelic compounds currently utilized in psychiatric therapies for treatment-resistant depression[4]. Furthermore, functionalized derivatives of this intermediate are actively screened for antibacterial properties and serve as precursors for complex polycyclic inhibitors in oncology[2].

References

  • Title: 3-(2-Nitroethyl)
  • Title: GSJ Vol.
  • Source: lookchem.
  • Source: lookchem.

Sources

Exploratory

The Strategic Intermediate: Physicochemical Profiling and Synthetic Workflows of 3-(2-Nitroethyl)-1H-indole

Executive Summary In the domain of neuropharmacology and advanced organic synthesis, the strategic design of indole-containing scaffolds is paramount. 3-(2-Nitroethyl)-1H-indole (CAS: 31731-23-4) emerges as a highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the domain of neuropharmacology and advanced organic synthesis, the strategic design of indole-containing scaffolds is paramount. 3-(2-Nitroethyl)-1H-indole (CAS: 31731-23-4) emerges as a highly versatile, linchpin intermediate in the construction of tryptamines, beta-carbolines, and complex indole alkaloids. Rather than viewing this compound merely as a stepping stone, we must approach its handling, synthesis, and characterization as a carefully orchestrated manipulation of electronic properties and chemoselectivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic pathways, and self-validating synthetic protocols.

Physicochemical Profiling & Handling Causality

To design effective reaction conditions and purification strategies, one must first decode the quantitative properties of the molecule. The presence of both a hydrogen-bond donating indole ring and a strongly electron-withdrawing, hydrogen-bond accepting nitro group dictates its behavior in solution.

Quantitative Data Summary
PropertyValueSource Impact
IUPAC Name 3-(2-nitroethyl)-1H-indoleNomenclature Standard
CAS Number 31731-23-4Identification (1[1])
Molecular Formula C₁₀H₁₀N₂O₂Stoichiometry
Molecular Weight 190.20 g/mol Mass Spectrometry (1[1])
Topological Polar Surface Area 61.6 ŲChromatography Behavior
XLogP3 2.1Solvent Partitioning (2[2])
Boiling Point 407.5 °C at 760 mmHgThermal Stability (2[2])
Density 1.289 g/cm³Phase Separation (2[2])

Application Insight: The XLogP3 value of 2.1 indicates moderate lipophilicity. This causality explains why the compound is highly soluble in standard organic solvents (e.g., ethyl acetate, dichloromethane) while allowing for effective aqueous workups. The TPSA of 61.6 Ų reflects the hydrogen-bonding capacity of the indole N-H (donor) and the nitro group oxygens (acceptors), which governs its retention factor ( Rf​ ) in silica gel chromatography, typically requiring a moderately polar eluent like Hexane/EtOAc.

Synthetic Workflow & Mechanistic Causality

The synthesis of 3-(2-nitroethyl)-1H-indole is generally achieved through a multi-step sequence starting from indole. The most reliable route involves the Vilsmeier-Haack formylation to yield indole-3-carboxaldehyde, followed by a Henry reaction (nitroaldol condensation) with nitromethane to produce 3-(2-nitrovinyl)indole (3[3]). The critical step is the chemoselective reduction of the conjugated alkene (4[4]).

SynthesisPathway Indole Indole (Starting Material) Aldehyde Indole-3-carboxaldehyde (Intermediate 1) Indole->Aldehyde Vilsmeier-Haack (POCl3, DMF) Nitrovinyl 3-(2-Nitrovinyl)indole (Intermediate 2) Aldehyde->Nitrovinyl Henry Reaction (CH3NO2, Base) Nitroethyl 3-(2-Nitroethyl)-1H-indole (Target) Nitrovinyl->Nitroethyl Chemoselective Reduction (NaBH4, MeOH) Tryptamine Tryptamine Derivatives (Downstream API) Nitroethyl->Tryptamine Complete Reduction (H2, Pd/C or LiAlH4)

Synthetic workflow from Indole to Tryptamine via the 3-(2-Nitroethyl)-1H-indole intermediate.

Standardized Protocol: Chemoselective Reduction

To ensure reproducibility and trust in the synthetic workflow, the following protocol utilizes a self-validating mechanism . We employ Sodium Borohydride (NaBH₄) to selectively reduce the electron-deficient alkene of 3-(2-nitrovinyl)indole via conjugate hydride addition, leaving the nitro group intact.

Step-by-Step Methodology

Step 1: Substrate Solubilization & Temperature Control

  • Action: Suspend 3-(2-nitrovinyl)indole (1.0 eq) in anhydrous Methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

  • Causality: Methanol is not just a solvent; it acts as an essential protic donor to stabilize the intermediate nitronate anion formed after hydride attack. Cooling to 0 °C suppresses unwanted side reactions (e.g., dimerization or Nef-type degradation) and controls the exothermic nature of the hydride addition.

Step 2: Hydride Addition

  • Action: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Causality: Portion-wise addition prevents rapid hydrogen gas evolution. The hydride selectively attacks the β-carbon of the nitrovinyl system (conjugate addition), driven thermodynamically by the strong electron-withdrawing nature of the nitro group.

Step 3: Reaction Monitoring (Self-Validating Step)

  • Action: Observe the color of the reaction mixture.

  • Validation: The starting material, 3-(2-nitrovinyl)indole, possesses extended conjugation, rendering it intensely bright yellow. As the conjugate C=C bond is reduced, this conjugation is broken. The reaction mixture will self-validate its progress by transitioning from bright yellow to a pale or colorless solution. This provides an immediate visual confirmation of alkene reduction prior to TLC analysis (Hexane:EtOAc 7:3).

Step 4: Quenching and Workup

  • Action: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Causality: Mildly acidic NH₄Cl neutralizes the basic borate salts and gently protonates the nitronate intermediate to yield the final nitroalkane. Using stronger acids could inadvertently trigger a Nef reaction, converting the nitro group into an aldehyde or ketone.

Analytical Characterization

Proving the structural integrity of the synthesized 3-(2-nitroethyl)-1H-indole is non-negotiable. Fourier Transform Infrared Spectroscopy (FTIR) serves as a primary diagnostic tool (3[3]).

  • N-H Stretch: ~3300-3400 cm⁻¹ (Confirms the intact Indole ring).

  • Aliphatic C-H Stretch: ~2850-2950 cm⁻¹ (Confirms the newly formed ethyl bridge).

  • NO₂ Asymmetric/Symmetric Stretch: ~1550 cm⁻¹ and ~1350 cm⁻¹ (Confirms the retention of the nitro group).

  • Absence of Alkene C=C Stretch: The disappearance of the ~1630 cm⁻¹ peak is the definitive marker that the vinyl intermediate has been successfully reduced.

Downstream Applications in Drug Development

While primarily a precursor, 3-(2-nitroethyl)-1H-indole is the gateway to the tryptamine class of APIs. Complete reduction of the nitro group (using H₂ with Pd/C or LiAlH₄) yields tryptamine, a foundational scaffold for anti-migraine drugs (triptans), melatonin analogs, and various neuroactive compounds. Furthermore, recent studies have directly evaluated 3-(2-nitroethyl)indole derivatives for intrinsic biological activities, including antibacterial efficacy against strains such as Staphylococcus aureus and Bacillus subtilis (3[3]).

References

  • Title: 3-(2-Nitroethyl)-1h-indole | C10H10N2O2 | CID 247966 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 3-(2-Nitroethyl)-1h-indole Chemical Properties Source: LookChem URL: [Link]

  • Title: Synthesis, characterization (FTIR) and antibacterial test of 3-(2-Nitroethyl)indole Source: Global Scientific Journal (GSJ) URL: [Link]

Sources

Foundational

Pharmacological Potential and Synthetic Versatility of 3-(2-Nitroethyl)-1H-indole Derivatives: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, 3-(2-Nitroethyl)-1H-indole (CAS: 31731-23-4) serves as a critical synthetic nexus. Bridging the gap between simple indole precursors and highly complex, pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, 3-(2-Nitroethyl)-1H-indole (CAS: 31731-23-4) serves as a critical synthetic nexus. Bridging the gap between simple indole precursors and highly complex, pharmacologically active alkaloids, this compound is the foundational building block for synthesizing tryptamine derivatives, indoline alkaloids, and multi-target directed ligands (MTDLs). This whitepaper provides an in-depth mechanistic analysis of its synthetic pathways and evaluates the quantitative pharmacological potential of its downstream derivatives in oncology, neurodegeneration, and infectious diseases.

Chemical Profile & Mechanistic Rationale

The strategic value of 3-(2-nitroethyl)-1H-indole lies in the unique electronic properties of the nitroethyl moiety. The nitro group is powerfully electron-withdrawing, which stabilizes adjacent carbanions and facilitates highly selective transformations.

From a mechanistic standpoint, the nitroethyl group acts as a "chemical chameleon":

  • Reductive Amination: Complete reduction of the nitro group yields primary amines (tryptamines), which are the core scaffolds for neuromodulators like serotonin and melatonin.

  • Cascade Rearrangements: Under specific acidic conditions, the nitroalkane can isomerize into a nitronate intermediate. This triggers a [4+1]-spirocyclization followed by a 1,2-alkyl shift, effectively extruding the nitro group to form valuable 2-(1H-indol-2-yl)acetonitriles .

SynthesisPathway Indole Indole Aldehyde Indole-3-carboxaldehyde Indole->Aldehyde Vilsmeier-Haack (POCl3, DMF) Nitrovinyl 3-(2-Nitrovinyl)indole Aldehyde->Nitrovinyl Henry Reaction (CH3NO2, Base) Nitroethyl 3-(2-Nitroethyl)-1H-indole (Core Intermediate) Nitrovinyl->Nitroethyl Selective Reduction (NaBH4) Tryptamine Tryptamine Derivatives (Neuromodulators/Oncology) Nitroethyl->Tryptamine Deep Reduction (Pd/C, H2) Acetonitrile 2-(1H-indol-2-yl)acetonitriles (Indoline Alkaloids) Nitroethyl->Acetonitrile Cascade Rearrangement (1,2-alkyl shift)

Fig 1: Synthetic divergence of 3-(2-nitroethyl)-1H-indole into key pharmacological scaffolds.

Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating explicit causality for reagent selection and built-in analytical checkpoints.

Protocol 3.1: Synthesis of the Core Scaffold (3-(2-Nitroethyl)-1H-indole)

Adapted from standard formylation and coupling techniques.

  • Step 1: Vilsmeier-Haack Formylation

    • Procedure: React indole with Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF) at 0°C, then heat to 35°C for 45 minutes. Quench with ice and neutralize with NaOH.

    • Causality & Rationale: POCl₃ reacts with DMF to form the highly electrophilic chloroiminium ion (Vilsmeier reagent). The electron-rich C3 position of the indole ring selectively attacks this electrophile, preventing unwanted N1 or C2 substitutions.

    • Validation: TLC (Hexane:EtOAc 7:3) must show the complete disappearance of the indole spot. FTIR spectroscopy must confirm a strong C=O stretching frequency at ~1650 cm⁻¹.

  • Step 2: Henry (Nitroaldol) Condensation

    • Procedure: Dissolve indole-3-carboxaldehyde in nitromethane. Add a catalytic amount of sodium ethoxide and reflux.

    • Causality & Rationale: Sodium ethoxide deprotonates the slightly acidic α-hydrogens of nitromethane. The resulting carbanion attacks the aldehyde carbonyl. Subsequent dehydration is thermodynamically driven by the formation of the highly conjugated 3-(2-nitrovinyl)indole.

    • Validation: The product precipitates as a bright yellow solid. ¹H-NMR must display characteristic trans-alkene doublets at ~7.6 ppm and ~8.2 ppm with a coupling constant ( J ) of ~13.5 Hz.

  • Step 3: Selective Borohydride Reduction

    • Procedure: Suspend 3-(2-nitrovinyl)indole in a Methanol/THF mixture. Slowly add Sodium Borohydride (NaBH₄) at 0°C.

    • Causality & Rationale: NaBH₄ is a mild hydride donor. In alcoholic solvents, it selectively reduces the electron-deficient nitroalkene double bond via a conjugate addition mechanism without reducing the nitro group itself.

    • Validation: The reaction mixture will transition from bright yellow to colorless. ¹H-NMR must show the disappearance of alkene protons and the emergence of two coupled aliphatic triplets at ~3.3 ppm and ~4.6 ppm, corresponding to the new -CH₂-CH₂-NO₂ linkage.

Protocol 3.2: Derivatization into Antitumor Tryptamine Hybrids

Adapted from.

  • Step 1: Deep Catalytic Reduction

    • Procedure: Dissolve 3-(2-nitroethyl)-1H-indole in methanol. Add 10% Pd/C catalyst and stir under a Hydrogen (H₂) atmosphere (1 atm) at 20°C for 12 hours.

    • Causality & Rationale: Palladium on carbon facilitates the complete catalytic hydrogenation of the aliphatic nitro group to a primary amine (tryptamine) while leaving the aromatic indole core completely intact.

    • Validation: Ninhydrin stain on TLC must turn purple, confirming the presence of a primary amine.

  • Step 2: Schotten-Baumann Amidation

    • Procedure: React the resulting tryptamine with azelaoyl chloride in a biphasic system (DCM/aqueous NaOH).

    • Causality & Rationale: The azelaoyl chain is strategically chosen to mimic 9-hydroxystearic acid, a known cellular lipid that targets Histone Deacetylases (HDACs) in cancer cells. The biphasic NaOH system immediately neutralizes the HCl byproduct, preventing the protonation of the tryptamine precursor and driving the reaction to completion.

    • Validation: High-Resolution Mass Spectrometry (HRMS-ESI+) must confirm the exact mass of the hybrid. ¹H-NMR will show a distinct amide -NH proton signal at ~8.6 ppm.

Pharmacological Potential & Quantitative Data

Derivatives synthesized from 3-(2-nitroethyl)-1H-indole exhibit profound biological activities. By modifying the primary amine of the tryptamine intermediate, researchers have unlocked potent therapies for both oncology and neurodegenerative diseases.

Oncology: Tryptamine-Azelaoyl Hybrids

Tryptamine derivatives functionalized with azelaoyl or trichloroethyl groups have shown remarkable selective cytotoxicity against specific cancer cell lines while sparing healthy cells. Compound 13, an azelaoyl hybrid, acts as a potent HDAC inhibitor .

Table 1: Antitumor Activity (IC₅₀) of Novel Tryptamine Derivatives

CompoundStructural ModificationJurkat (Leukemia) IC₅₀ (µM)HT29 (Colon Cancer) IC₅₀ (µM)Primary Mechanistic Target
Compound 9 Pyrimidine + Trichloroethyl0.57>100Cytotoxic / Undefined
Compound 13 Azelaoyl Amide Hybrid61.120.006HDAC Inhibition
Compound 14 Azelaoyl + Benzothiazole>1000.469HDAC Inhibition

Data indicates that Compound 13 exhibits extreme selectivity and sub-nanomolar potency against solid colon tumor models (HT29).

Neurodegenerative Diseases: Multi-Target Directed Ligands (MTDLs)

Alzheimer's disease (AD) and Parkinson's disease (PD) require therapies that address multiple pathological pathways simultaneously. Carbamylated tryptamine derivatives synthesized from the core indole scaffold act as highly efficient MTDLs. They inhibit Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE) while providing antioxidant and COX-2 inhibitory effects.

Table 2: Cholinesterase Inhibition by Carbamylated Tryptamine Derivatives

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity (AChE/BuChE)Additional Pharmacological Properties
Compound 2g >500.85>58Antioxidant, COX-2 Inhibitor
Compound 2h >500.62>80Neuroprotective (HT-22 cells)
Rivastigmine (Control)4.153.121.33Standard non-selective ChE inhibitor

Compounds 2g and 2h show massive selectivity for BuChE, which is highly upregulated in late-stage Alzheimer's disease, making them superior candidates compared to standard therapies.

PharmTargets cluster_neuro Neurodegenerative Disorders (MTDLs) cluster_onco Oncology Core Tryptamine Derivatives (Synthesized from 3-(2-Nitroethyl)indole) AChE AChE Inhibition Core->AChE BuChE BuChE Inhibition Core->BuChE ROS ROS Scavenging Core->ROS COX2 COX-2 Inhibition Core->COX2 Leukemia Hematological Cancers (Jurkat Cells) Core->Leukemia SolidTumor Solid Tumors (HT29 Cells) Core->SolidTumor Neuroprotection Neuroprotection (AD & PD Models) AChE->Neuroprotection BuChE->Neuroprotection ROS->Neuroprotection COX2->Neuroprotection

Fig 2: Multi-target pharmacological mechanisms of tryptamine derivatives in oncology and neurology.

Antimicrobial Applications

Beyond complex eukaryotic targets, the direct 3-(2-nitroethyl)-1H-indole scaffold itself possesses inherent biological activity. Recent screenings demonstrate that the intermediate exhibits notable antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Salmonella typhi) pathogens, likely due to the membrane-disrupting capabilities of the lipophilic indole ring combined with the oxidative stress induced by the nitro group .

Conclusion

3-(2-Nitroethyl)-1H-indole is far more than a transient synthetic stepping stone. Its highly tunable chemical reactivity allows for divergent synthesis into indoline alkaloids via cascade rearrangements, or into highly functionalized tryptamine hybrids via deep reduction. As demonstrated by recent pharmacological data, the derivatives of this core scaffold hold immense promise as highly selective antitumor agents and multi-target directed ligands for neurodegenerative diseases.

References

  • Aksenov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6132.[Link]

  • Simonetti, G., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 683.[Link]

  • Wu, J., et al. (2022). From tryptamine to the discovery of efficient multi-target directed ligands against cholinesterase-associated neurodegenerative disorders. Frontiers in Pharmacology, 13:1036030.[Link]

  • Madu, P. C., et al. (2023). Synthesis, characterization (FTIR) and antibacterial test of 3-(2-Nitroethyl)indole. Global Scientific Journal, 11(10). [Link]

Exploratory

3-(2-Nitroethyl)-1H-indole: A Critical Synthon in Tryptamine-Based Drug Discovery

As a Senior Application Scientist in medicinal chemistry, navigating the complex landscape of central nervous system (CNS) therapeutics requires a deep understanding of core pharmacophores and their synthetic precursors....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, navigating the complex landscape of central nervous system (CNS) therapeutics requires a deep understanding of core pharmacophores and their synthetic precursors. 3-(2-Nitroethyl)-1H-indole (often referred to simply as 3-(2-nitroethyl)indole) is a foundational intermediate in the synthesis of tryptamines. Tryptamines form the structural backbone of numerous endogenous neuromodulators (like serotonin and melatonin) and synthetic therapeutics, including anti-migraine triptans and psychedelic compounds 1.

This technical guide dissects the chemical properties, mechanistic synthetic pathways, and self-validating experimental protocols required to successfully synthesize and utilize 3-(2-nitroethyl)-1H-indole in drug development.

Physicochemical Profile and Quantitative Data

Before initiating any synthetic workflow, it is critical to establish the baseline physicochemical parameters of the target intermediate. This ensures accurate stoichiometric calculations and provides the necessary data for downstream analytical validation.

Table 1: Physicochemical Properties of 3-(2-Nitroethyl)-1H-indole

ParameterSpecification
Chemical Name 3-(2-Nitroethyl)-1H-indole
CAS Registry Number 31731-23-4
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Yellowish to brown crystalline powder
Primary Downstream Target Tryptamine (CAS: 61-54-1)
Key FTIR Markers 3400 cm⁻¹ (N-H stretch), 1550 cm⁻¹ (Asymmetric NO₂), 1350 cm⁻¹ (Symmetric NO₂)

Mechanistic Pathways & Pharmacological Relevance

The journey from a simple indole ring to a complex, receptor-active tryptamine relies heavily on the strategic manipulation of the C3 position.

The Synthetic Logic

The standard industrial and laboratory synthesis of tryptamine derivatives avoids direct alkylation due to poor regioselectivity. Instead, a multi-step approach is utilized:

  • Electrophilic Aromatic Substitution : Indole is formylated to indole-3-carboxaldehyde.

  • Henry (Nitroaldol) Condensation : The aldehyde is reacted with nitromethane to form a conjugated nitroalkene (3-(2-nitrovinyl)indole).

  • Selective Reduction : The alkene is reduced to yield 3-(2-nitroethyl)-1H-indole.

  • Complete Reduction : The nitro group is reduced to a primary amine, yielding tryptamine 2.

Synthesis A Indole B Indole-3-carboxaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C 3-(2-Nitrovinyl)indole B->C Henry Reaction (CH3NO2, Base) D 3-(2-Nitroethyl)indole C->D Selective Reduction (NaBH4) E Tryptamine D->E Complete Reduction (H2/Pd or LiAlH4)

Figure 1: Stepwise synthetic pathway from indole to tryptamine via 3-(2-nitroethyl)indole.

Pharmacological Transduction

Once 3-(2-nitroethyl)indole is fully reduced to a tryptamine scaffold, the resulting primary amine becomes biologically active. Tryptamines mimic endogenous serotonin, allowing them to bind with high affinity to 5-HT G-protein coupled receptors (GPCRs). This binding triggers conformational changes that modulate intracellular signaling cascades, ultimately resulting in profound physiological responses such as vasoconstriction (migraine relief) or altered sensory perception.

Pharmacology A 3-(2-Nitroethyl)indole (Synthetic Precursor) B Tryptamine Scaffold (Active Pharmacophore) A->B Chemical Reduction C 5-HT Receptors (e.g., 5-HT1B/1D, 5-HT2A) B->C Target Binding D GPCR Activation & Signal Transduction C->D Conformational Change E Neuromodulation (Migraine Relief / CNS Effects) D->E Physiological Response

Figure 2: Pharmacological signaling pathway of tryptamine derivatives at 5-HT receptors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes an explanation of the underlying causality and a built-in analytical checkpoint to verify success before proceeding.

Phase 1: Vilsmeier-Haack Formylation

Objective: Regioselective formylation of Indole to Indole-3-carboxaldehyde.

  • Reagent Preparation : Chill 28.8 mL of Dimethylformamide (DMF) in an ice bath.

  • Electrophile Generation : Dropwise, add 8.6 mL of freshly distilled Phosphorus Oxychloride (POCl₃) while maintaining the temperature below 10°C.

    • Causality: The reaction between DMF and POCl₃ generates the chloromethyleneiminium ion (Vilsmeier reagent). Temperature control is critical; exceeding 10°C can lead to uncontrolled exothermic degradation and polymerization.

  • Coupling : Dissolve indole in 10 mL of DMF and add it slowly to the Vilsmeier complex 3.

  • Hydrolysis : Quench the reaction with ice water and neutralize with sodium hydroxide to precipitate the product.

  • Validation Checkpoint : Perform Thin Layer Chromatography (TLC). The highly polar aldehyde will show a lower Rf value compared to the starting indole.

Phase 2: Henry (Nitroaldol) Condensation

Objective: Condensation to form 3-(2-nitrovinyl)indole.

  • Reaction Setup : Suspend indole-3-carboxaldehyde in nitromethane.

  • Base Addition : Add a catalytic amount of sodium ethoxide.

    • Causality: Sodium ethoxide acts as a base to deprotonate the weakly acidic α-hydrogens of nitromethane, forming a highly nucleophilic nitronate anion. This anion attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration driven by the extended conjugation yields the stable nitroalkene.

  • Isolation : Filter the resulting bright yellow/orange precipitate and wash with cold ethanol.

  • Validation Checkpoint : FTIR analysis must show a strong conjugated C=C stretch at ~1630 cm⁻¹, alongside characteristic NO₂ stretches.

Phase 3: Selective Reduction to 3-(2-Nitroethyl)-1H-indole

Objective: Reduction of the conjugated alkene without reducing the nitro group.

  • Reaction Setup : Dissolve 3-(2-nitrovinyl)indole in a mixture of Methanol and Tetrahydrofuran (THF).

  • Hydride Addition : Slowly add Sodium Borohydride (NaBH₄) in portions at 0°C.

    • Causality: NaBH₄ is specifically chosen here for its chemoselectivity. It provides a hydride that attacks the electron-deficient β-carbon of the nitrovinyl system via conjugate addition. Because NaBH₄ is a relatively mild reducing agent, it leaves the aliphatic nitro group intact. Using stronger agents like LiAlH₄ would prematurely reduce the nitro group to an amine.

  • Workup : Quench with saturated ammonium chloride to protonate the intermediate nitronate, extract with ethyl acetate, and concentrate under reduced pressure.

  • Validation Checkpoint (Critical) :

    • FTIR : The disappearance of the conjugated C=C stretch (~1630 cm⁻¹) confirms the reduction of the double bond. The retention of strong peaks at ~1550 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂) confirms the nitro group survived the reduction 3.

References

  • "Cas 61-54-1, Tryptamine" LookChem.
  • "Tryptamine synthesis" ChemicalBook.
  • Madu Peace Chioma, et al. "SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE" ResearchGate.

Sources

Protocols & Analytical Methods

Method

Step-by-step lithium aluminum hydride reduction of 3-(2-Nitroethyl)-1h-indole

Application Note: Reduction of 3-(2-Nitroethyl)-1H-indole to Tryptamine using Lithium Aluminum Hydride Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development. Introduction & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reduction of 3-(2-Nitroethyl)-1H-indole to Tryptamine using Lithium Aluminum Hydride

Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development.

Introduction & Mechanistic Rationale

The reduction of aliphatic nitro compounds to primary amines is a fundamental transformation in the synthesis of indole alkaloids and pharmaceutical intermediates. Specifically, the reduction of 3-(2-nitroethyl)-1H-indole yields tryptamine, a critical scaffold for numerous neuroactive compounds and active pharmaceutical ingredients (APIs) [1].

While catalytic hydrogenation (e.g., Pd/C, H₂) is often preferred for its atom economy, the use of Lithium Aluminum Hydride ( LiAlH4​ or LAH) remains a highly robust, definitive method for laboratory-scale synthesis, particularly when dealing with substrates that may poison transition metal catalysts or when rapid, complete conversion is required [2].

Causality in Reagent Selection: The reduction of an aliphatic nitro group ( −NO2​ ) to an amine ( −NH2​ ) requires a strong hydride source. The reaction proceeds through several intermediates, likely passing through a nitroso and a hydroxylamine species before the final cleavage of the N-O bonds. Because this process requires 6 equivalents of hydride per nitro group, a stoichiometric excess of LAH (typically 3 to 4 molar equivalents of LiAlH4​ ) is strictly required to drive the reaction to completion and account for the acidic N-H proton of the indole ring, which will consume one equivalent of hydride to form hydrogen gas [3].

Experimental Workflow

G A 3-(2-Nitroethyl)-1H-indole (Substrate) C Reflux (66 °C, 2-4 hours) A->C B LiAlH4 in Anhydrous THF (0 °C to RT) B->C D Fieser Quench (H2O / 15% NaOH / H2O) C->D E Filtration & Concentration (Tryptamine Isolation) D->E

Fig 1: Workflow for the LAH reduction of 3-(2-nitroethyl)-1H-indole to tryptamine.

Process Safety & Self-Validating Systems (E-E-A-T)

Critical Safety Parameters: LiAlH4​ is highly pyrophoric and reacts violently with moisture, evolving highly flammable hydrogen gas. This protocol must be executed in a professional fume hood under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

The Fieser Quench (Self-Validating Step): A common failure point in LAH reductions is the entrapment of the amine product within a colloidal aluminum hydroxide gel during the aqueous workup. To prevent this, this protocol utilizes the Fieser Method .

  • Causality: The specific stoichiometric addition of water and sodium hydroxide forces the aluminum salts to precipitate as a dense, granular, white solid (lithium sodium aluminate).

  • Self-Validation: The operator can visually validate the success of the quench. If the suspension remains a gray, unfilterable sludge, the quench is incomplete. A successful quench transitions the mixture to a clear supernatant with heavy, white, granular salts resting at the bottom of the flask.

Step-by-Step Methodology

Scale: 10.0 mmol (1.90 g) of 3-(2-nitroethyl)-1H-indole.

Reagents & Materials:

  • 3-(2-nitroethyl)-1H-indole: 1.90 g (10.0 mmol)

  • Lithium Aluminum Hydride ( LiAlH4​ ): 1.52 g (40.0 mmol, 4.0 eq)

  • Anhydrous Tetrahydrofuran (THF): 70 mL total

  • Deionized Water & 15% (w/v) Aqueous NaOH

  • Celite® 545 (for filtration)

Protocol:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush the system continuously with Argon.

  • LAH Suspension: Transfer 1.52 g of LiAlH4​ into the flask. Slowly add 40 mL of anhydrous THF via syringe. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1.90 g of 3-(2-nitroethyl)-1H-indole in 30 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH4​ suspension over 30 minutes.

    • Observation: Vigorous bubbling will occur as the indole N-H proton is deprotonated, releasing H2​ gas [3].

  • Reduction (Reflux): Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 66 °C) for 3 to 4 hours [1].

    • In-Process Control (IPC): Monitor the reaction via TLC (e.g., 9:1 DCM:MeOH). The starting material (yellowish spot, high Rf) should disappear, replaced by a baseline/low-Rf spot that stains heavily with Ninhydrin (indicating a primary amine).

  • The Fieser Quench: Cool the reaction mixture to 0 °C. Dilute with 50 mL of diethyl ether to reduce the viscosity of the impending salts. Slowly and sequentially add the following dropwise, allowing vigorous bubbling to subside between additions:

    • 1.52 mL of Deionized Water.

    • 1.52 mL of 15% Aqueous NaOH.

    • 4.56 mL of Deionized Water.

  • Salt Maturation: Remove the ice bath and stir the mixture vigorously at room temperature for 15–30 minutes. The gray suspension must turn into a white, granular precipitate. Add anhydrous MgSO4​ to ensure complete removal of residual water.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with hot THF or Ethyl Acetate (3 × 30 mL) to ensure no product remains trapped in the salts.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield crude tryptamine. The product can be further purified by recrystallization (e.g., from boiling hexane/ethyl acetate) or converted to a hydrochloride salt for long-term stability.

Data Presentation: Workup Method Comparison

To assist process chemists in scaling this reaction, the following table summarizes the causal differences between common LAH quenching techniques.

Quench MethodReagents Required (per x grams of LiAlH4​ )Colloidal RiskBest Use Case
Fieser Method x mL H2​O , x mL 15% NaOH, 3x mL H2​O Very LowStandard laboratory scale (<50g LAH); yields highly granular salts.
Rochelle Salt Saturated aqueous Potassium Sodium TartrateLowAcid/Base sensitive substrates; forms a biphasic system retaining aluminum in the aqueous layer.
Glauber's Salt Na2​SO4​⋅10H2​O (solid)MediumSmall scale (<5g LAH); relies on the water of crystallization to quench slowly.
Acidic Quench 1M HCl or 10% H2​SO4​ HighNon-amine products. Not recommended here as it will protonate the tryptamine, trapping it in the aqueous layer.

References

  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. National Center for Biotechnology Information (PMC).
  • Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine. Organic Process Research & Development - ACS Publications.
  • Synthesis and Activity against Mycobacterium tuberculosis of Olivacine and Oxygenated Derivatives. National Center for Biotechnology Information (PMC).
Application

Application Note: Catalytic Hydrogenation of 3-(2-Nitroethyl)-1H-indole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Rationale Tryptamine and its substituted derivatives ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Tryptamine and its substituted derivatives are privileged scaffolds in medicinal chemistry, serving as critical precursors for serotonin analogs, monoamine oxidase inhibitors, and various CNS-active therapeutics. The conventional synthetic route to tryptamines typically involves the Henry reaction of indole-3-carboxaldehyde to form 3-(2-nitrovinyl)indole, followed by a direct, single-step reduction using Lithium Aluminum Hydride (LiAlH₄)[1].

However, the direct LiAlH₄ reduction presents significant operational bottlenecks:

  • Chemoselectivity Issues: It often leads to partial dehalogenation of halogen-substituted indoles, resulting in complex, hard-to-separate mixtures[1].

  • Operational Hazards: LiAlH₄ is highly pyrophoric, requiring strictly anhydrous conditions (e.g., dry THF) and specialized Soxhlet extraction techniques due to the poor solubility of the nitrovinyl intermediate[2].

The Causality of Methodological Evolution: To circumvent these issues, modern workflows employ a two-stage reduction strategy. First, the nitrovinyl alkene is selectively reduced to an alkane using milder reagents (e.g., NaBH₄), yielding 3-(2-nitroethyl)-1H-indole . Second, the aliphatic nitro group is reduced to a primary amine via catalytic hydrogenation . This decoupling of reduction steps ensures high chemoselectivity, scalability, and tolerance for functional groups on the indole ring.

Mechanistic Principles of Nitro Reduction

The catalytic hydrogenation of an aliphatic nitro group to a primary amine is not a single-step concerted reaction. It proceeds through a well-defined cascade of highly reactive intermediates. Understanding this pathway is critical for troubleshooting incomplete reactions or side-product formation.

  • Deoxygenation: The nitroalkane is first reduced to a nitroso intermediate.

  • Hydrogenation: The nitroso species rapidly accepts hydrogen to form a hydroxylamine.

  • Final Cleavage: The N-O bond of the hydroxylamine is cleaved via hydrogenolysis to yield the primary amine (tryptamine) and water.

Mechanism A Nitroalkane (-NO2) B Nitroso (-NO) A->B + H2 / - H2O C Hydroxylamine (-NHOH) B->C + H2 D Primary Amine (-NH2) C->D + H2 / - H2O

Figure 1: Stepwise catalytic reduction mechanism of the aliphatic nitro group.

Mechanistic Pitfall (Dimerization): A common side reaction during this process is the nucleophilic attack of the newly formed primary amine onto the intermediate hydroxylamine (or transient imine), leading to secondary amine dimers. To prevent this, reductions are often performed in the presence of an acid (e.g., acetic acid), which protonates the primary amine upon formation, rendering it non-nucleophilic[3].

Experimental Protocols

Below are two validated, self-contained protocols for the reduction of 3-(2-nitroethyl)-1H-indole. Protocol A utilizes high-pressure hydrogenation, ideal for large-scale industrial synthesis. Protocol B utilizes ambient transfer hydrogenation, ideal for rapid benchtop synthesis without specialized pressure equipment.

Protocol A: High-Pressure Catalytic Hydrogenation (Raney Nickel)

Based on the foundational methodology established in US Patent 2,616,896[3].

Reagents:

  • 3-(2-nitroethyl)-1H-indole: 3.8 g (20.0 mmol)

  • Absolute Ethanol: 15.0 mL

  • Glacial Acetic Acid: 1.2 g (20.0 mmol)

  • Raney Nickel Catalyst: ~0.5 g (Active slurry in water/ethanol)

  • Hydrogen Gas (H₂)

Step-by-Step Workflow:

  • Substrate Preparation: In a 40 mL capacity hydrogenation bomb, dissolve 3.8 g of 3-(2-nitroethyl)-1H-indole in 15.0 mL of absolute ethanol.

  • Acidification: Add 1.2 g of glacial acetic acid to the solution. (Note: This stoichiometric addition of acid is critical to trap the tryptamine as an acetate salt, preventing dimerization).

  • Catalyst Addition: Under a gentle stream of inert gas (N₂ or Ar), carefully add 0.5 g of Raney Nickel catalyst.

  • Hydrogenation: Seal the bomb, purge the atmosphere with H₂ three times, and pressurize. Agitate the vessel at room temperature until hydrogen uptake ceases.

  • Filtration: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel. Caution: Do not let the Raney Nickel dry out on the filter, as it is highly pyrophoric. Wash the filter cake with additional absolute ethanol.

  • Workup & Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting acetate salt in a minimal amount of water and alkalize the solution with 10% aqueous NaOH until pH > 10.

  • Crystallization: Extract the freebase tryptamine into ethyl acetate, dry over Na₂SO₄, and concentrate. Crystallize the product from cold ethyl acetate (Expected melting point: 114.0–115.0 °C)[3].

Workflow Step1 1. Substrate Preparation Dissolve in EtOH & AcOH Step2 2. Catalyst Addition Add Raney Ni (Inert Atm) Step1->Step2 Step3 3. Hydrogenation Pressurize H2 in Bomb Step2->Step3 Step4 4. Filtration Remove Catalyst via Celite Step3->Step4 Step5 5. Workup & Isolation Alkalize & Crystallize Step4->Step5

Figure 2: Workflow for the high-pressure catalytic hydrogenation of 3-(2-nitroethyl)-1H-indole.

Protocol B: Ambient Transfer Hydrogenation (NaBH₄ / Ni(OAc)₂)

Based on modern, mild reduction techniques for halogenated derivatives[1].

Reagents:

  • 3-(2-nitroethyl)-1H-indole: 1.0 equivalent

  • Sodium Borohydride (NaBH₄): 4.0 equivalents

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂·4H₂O): 1.0 equivalent

  • Solvent: Acetonitrile/Water mixture (60:1 v/v)

Step-by-Step Workflow:

  • Solution Preparation: Dissolve the 3-(2-nitroethyl)-1H-indole and Ni(OAc)₂·4H₂O in the Acetonitrile/Water (60:1) solvent mixture at room temperature.

  • In Situ Catalyst Generation: Slowly add NaBH₄ (4 equiv) to the stirring solution. The solution will rapidly turn black, indicating the in situ formation of nickel boride (Ni₂B), which acts as the active catalytic surface for hydrogen transfer.

  • Reaction: Stir the mixture at room temperature for 20 minutes. The reaction is highly exothermic and evolves hydrogen gas; ensure proper venting.

  • Quenching & Extraction: Once TLC indicates complete consumption of the starting material, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography if necessary[1].

Quantitative Data Summarization

The choice of protocol depends heavily on the specific functional groups present on the indole ring and the available laboratory infrastructure.

ParameterProtocol A (Raney Ni / H₂)Protocol B (NaBH₄ / Ni-Boride)
Hydrogen Source H₂ Gas (High Pressure)NaBH₄ (Chemical Transfer)
Catalyst Raney NickelNickel Boride (in situ)
Temperature Room TemperatureRoom Temperature (Exothermic)
Reaction Time 2 - 12 Hours (Dependent on pressure)20 Minutes
Halogen Tolerance Poor (Risk of dehalogenation)Excellent (Preserves halogens)
Primary Advantage Highly scalable, clean workupRapid, no pressure equipment needed
Primary Drawback Requires hydrogenation bomb/Parr shakerGenerates boron waste

Sources

Method

Using 3-(2-Nitroethyl)-1h-indole as a building block for melatonin analogs

Application Note: 3-(2-Nitroethyl)-1H-indole as a Core Scaffold for the Synthesis of Melatonin Analogs The Strategic Value of the Nitroethyl Route In the development of melatonergic drugs and indoleamine derivatives, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(2-Nitroethyl)-1H-indole as a Core Scaffold for the Synthesis of Melatonin Analogs

The Strategic Value of the Nitroethyl Route

In the development of melatonergic drugs and indoleamine derivatives, the selection of the starting building block dictates the safety, yield, and scalability of the entire synthetic route. Historically, the synthesis of tryptamine derivatives relied heavily on the gramine route, which necessitates a nucleophilic substitution step utilizing highly toxic cyanide reagents prior to reduction[1].

By utilizing 3-(2-nitroethyl)-1H-indole (CAS: 31731-23-4) as the primary precursor, medicinal chemists can bypass cyanide chemistry entirely[1][2]. The nitroethyl group serves as a latent primary amine. Through controlled reduction, it provides a direct, atom-economical pathway to the tryptamine core, which can then be functionalized to create libraries of melatonin (N-acetyl-5-methoxytryptamine) analogs[3][4].

Mechanistic Rationale: Causality in Reagent Selection

The synthesis of melatonin analogs from 3-(2-nitroethyl)-1H-indole involves two critical transformations: reduction and acylation. The choice of reagents for these steps is driven by the need for strict chemoselectivity.

  • Chemoselective Reduction: The transformation of the aliphatic nitro group to a primary amine is achieved via catalytic hydrogenation using Palladium on Carbon (Pd/C)[4][5]. The causality behind this choice is vital: Pd/C under mild hydrogen pressure selectively reduces the aliphatic nitroalkane without saturating the electron-rich aromatic indole ring. Harsher reducing agents (like extended reflux with LiAlH4) risk partial reduction of the indole core or unwanted side reactions.

  • Selective N-Acylation: Following reduction, the tryptamine intermediate must be N-acetylated to form the melatonin analog[3]. Utilizing acetic anhydride ( Ac2​O ) in the presence of a mild, non-nucleophilic base like triethylamine ( Et3​N ) ensures that acylation occurs exclusively at the primary aliphatic amine. The indole nitrogen remains unreacted because its lone pair is delocalized into the aromatic π -system, rendering it significantly less nucleophilic.

SyntheticWorkflow A 3-(2-Nitroethyl)-1H-indole (Precursor) B Catalytic Hydrogenation (Pd/C, H2, MeOH) A->B Reduction C Tryptamine Intermediate (Primary Amine) B->C Yield >90% D N-Acetylation (Ac2O, Et3N, DCM) C->D Acylation E Melatonin Analog (Target Compound) D->E Yield >85%

Synthetic workflow from 3-(2-Nitroethyl)-1H-indole to melatonin analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and reliability, the following protocols are designed as self-validating systems, incorporating specific Quality Control (QC) checkpoints.

Protocol A: Reduction of 3-(2-Nitroethyl)-1H-indole to Tryptamine
  • Preparation: Dissolve 10 mmol (approx. 1.9 g) of 3-(2-nitroethyl)-1H-indole in 30 mL of anhydrous methanol in a high-pressure reaction flask[4].

  • Catalyst Addition: Carefully add 0.08 g to 0.1 g of 10% Pd/C catalyst. Caution: Pd/C is highly pyrophoric when dry; add under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the vessel to 1 atm (normal pressure) or up to 30 bar depending on the desired reaction kinetics, and stir vigorously at room temperature ( 20−25∘C ) for 24 hours[1][4].

  • Filtration & Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol. Evaporate the filtrate under reduced pressure to yield the crude tryptamine derivative[4].

  • Self-Validation (QC Checkpoint):

    • TLC: Confirm the disappearance of the starting material ( Rf​≈0.6 in 7:3 Hexane:EtOAc).

    • 1H-NMR ( CDCl3​ ): Verify the disappearance of the nitro α -protons (triplet at 4.6 ppm) and the appearance of the amine α -protons (triplet shifted upfield to 3.0 ppm)[4].

Protocol B: N-Acetylation to Yield Melatonin Analogs
  • Preparation: Dissolve the crude tryptamine intermediate (approx. 5 mmol) in 20 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 6 mmol (1.2 eq) of triethylamine ( Et3​N ) and cool the mixture to 0∘C in an ice bath.

  • Acylation: Dropwise, add 5.5 mmol (1.1 eq) of acetic anhydride ( Ac2​O ). The dropwise addition controls the exothermic reaction and prevents over-acylation[3].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Self-Validation (QC Checkpoint):

    • 1H-NMR ( CDCl3​ ): Confirm the success of the acylation by the appearance of a sharp singlet integrating to 3 protons at 1.9 ppm (acetyl methyl group) and a broad singlet at 5.5 ppm corresponding to the newly formed amide NH proton.

Quantitative Data & Optimization

The table below summarizes optimized reaction conditions and expected yields for the reduction and subsequent functionalization of nitroethyl indoles, aggregated from established literature[1][4][5].

Reaction StepSubstrateCatalyst / ReagentsSolventConditionsExpected Yield
Reduction 3-(2-Nitroethyl)-1H-indole10% Pd/C, H2​ gasMethanol 20∘C , 1 atm, 24h90 - 96%
Reduction 5-Methoxy-3-(2-nitroethyl)indole10% Pd/C, H2​ gasEtOAc / EtOH 25∘C , 30 bar, flow 94%
Acylation Tryptamine intermediate Ac2​O , Et3​N DCM 0∘C to RT, 2-4h85 - 92%

Biological Application: MT1 and MT2 Receptor Targeting

Melatonin and its synthetic analogs exert their physiological effects primarily by binding to two high-affinity G-protein-coupled receptors (GPCRs): MT1 and MT2 [6][7].

The pharmacological causality of these analogs relies on their ability to act as agonists at these receptors. Upon ligand binding, both MT1 and MT2 undergo conformational changes that recruit and activate pertussis toxin-sensitive Gi​ proteins (specifically Gαi2​ and Gαi3​ isoforms)[6][8]. The dissociation of the Gαi​ subunit directly inhibits the effector enzyme adenylate cyclase (AC)[9]. This inhibition halts the conversion of ATP to cyclic AMP (cAMP), leading to a rapid decrease in intracellular cAMP levels[8][10]. The suppression of the cAMP/PKA signaling cascade ultimately modulates the transcription of "clock genes" via CREB phosphorylation, inducing sleep onset and regulating the circadian rhythm[6][8].

ReceptorPathway Ligand Melatonin Analog Receptor MT1 / MT2 Receptors (GPCRs) Ligand->Receptor Binds GProtein Gi Protein Activation (Gαi dissociation) Receptor->GProtein Activates Effector Adenylate Cyclase (AC) Inhibition GProtein->Effector Inhibits SecondMsg Decreased cAMP Levels Effector->SecondMsg Lowers Outcome Circadian Rhythm Regulation & Sleep Induction SecondMsg->Outcome Modulates

MT1 and MT2 receptor signaling pathway mediated by Gi proteins and cAMP reduction.

References

  • MDPI . "Total Synthesis and Biological Activity of Marine Alkaloid Eudistomins Y1–Y7 and Their Analogues." Available at:[Link][4]

  • LookChem . "5-Methoxytryptamine." Available at:[Link][5]

  • PMC (NIH) . "New spectrofluorimetric methods for determination of melatonin in the presence of its main contaminant." Available at:[Link][3]

  • Semantic Scholar . "Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus." Available at:[Link][9]

  • PMC (NIH) . "Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease." Available at:[Link][6]

  • MDPI . "Melatonin Receptors: A Key Mediator in Animal Reproduction." Available at:[Link][8]

  • PMC (NIH) . "Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor." Available at:[Link][10]

Sources

Application

Preparation of pharmaceutical intermediates using 3-(2-Nitroethyl)-1h-indole

An Application Note and Protocol Guide for the Preparation of Pharmaceutical Intermediates Using 3-(2-Nitroethyl)-1H-indole. Executive Summary & Mechanistic Rationale In modern medicinal chemistry, 3-(2-Nitroethyl)-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for the Preparation of Pharmaceutical Intermediates Using 3-(2-Nitroethyl)-1H-indole.

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, 3-(2-Nitroethyl)-1H-indole (CAS 31731-23-4) serves as a highly versatile, masked-amine building block. The strategic value of the nitroethyl moiety lies in its dual reactivity: the nitro group acts as a powerful electron-withdrawing handle for Michael additions and α-functionalization, while also serving as a chemoselective precursor to primary amines.

By carefully tuning the reduction conditions of 3-(2-nitroethyl)-1H-indole, chemists can unlock a divergent synthetic network. This intermediate is the direct precursor to tryptamines (the core of serotonergic agents and triptans), tetrahydro-β-carbolines (THBCs, found in PDE5 inhibitors like tadalafil), and complex tricyclic azepino-indoles (the structural foundation of PARP inhibitors such as Rucaparib).

This guide outlines the causal logic and self-validating protocols for transforming 3-(2-nitroethyl)-1H-indole into these three critical classes of pharmaceutical intermediates.

Synthetic Pathway Network

G N1 Indole-3-carboxaldehyde N2 3-(2-Nitrovinyl)-1H-indole N1->N2 Nitromethane, Base (Henry Reaction) N3 3-(2-Nitroethyl)-1H-indole (Core Intermediate) N2->N3 NaBH4 (Chemoselective Reduction) N4 Tryptamine Derivatives (Serotonergic Precursors) N3->N4 NaBH4 / Ni(OAc)2 (Nitro Reduction) N6 Tricyclic Azepino-indoles (e.g., Rucaparib Precursors) N3->N6 Zn, MeOH/HCl (Reduction & Lactamization) N5 Tetrahydro-β-carbolines (THBCs) N4->N5 Aldehyde, H+ (Pictet-Spengler)

Synthetic pathways diverging from 3-(2-Nitroethyl)-1H-indole to key pharmaceutical scaffolds.

Core Application 1: Chemoselective Reduction to Tryptamines

Mechanistic Causality: The classical approach to synthesizing tryptamines involves reducing 3-(2-nitrovinyl)indoles or 3-(2-nitroethyl)indoles using Lithium Aluminum Hydride (LiAlH₄) in dry THF. However, LiAlH₄ is highly reactive and frequently causes the partial dehalogenation of halogen-substituted indoles (e.g., 5-fluoro or 6-chloro derivatives) [1]. To preserve sensitive functional groups on the indole ring, a milder, chemoselective reduction is required. Utilizing Sodium Borohydride (NaBH₄) in the presence of Nickel(II) acetate generates nickel boride ( Ni2​B ) in situ, which acts as an excellent catalytic surface for the rapid, room-temperature reduction of the aliphatic nitro group to a primary amine without cleaving aryl-halide bonds [2].

Protocol: Chemoselective Synthesis of Tryptamine Self-Validation Checkpoint: The reaction transitions from a green/blue nickel solution to a black suspension (formation of Ni2​B ), indicating active catalyst generation.

  • Preparation: Dissolve 1.0 mmol of 3-(2-nitroethyl)-1H-indole in a 60:1 mixture of Acetonitrile and HPLC-grade Water (approx. 10 mL).

  • Catalyst Addition: Add 1.0 equivalent (0.25 g) of Ni(OAc)2​⋅4H2​O . Stir at room temperature for 5 minutes until fully dissolved.

  • Reduction: Slowly add 4.0 equivalents of solid NaBH4​ in small portions over 10 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • Monitoring: Stir the resulting black suspension at room temperature for 20–30 minutes. Monitor via TLC (Dichloromethane/Methanol 9:1). The disappearance of the nitroethyl spot (higher Rf) and the appearance of a ninhydrin-active baseline spot confirms conversion.

  • Workup: Quench the reaction by filtering the mixture through a short pad of Celite to remove the nickel boride catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the tryptamine free base.

Core Application 2: Synthesis of Tetrahydro-β-Carbolines (Pictet-Spengler)

Mechanistic Causality: Once the tryptamine intermediate is secured, it can be cyclized into a tetrahydro-β-carboline (THBC) via the Pictet-Spengler reaction. This involves the condensation of the primary amine with an aldehyde to form an intermediate iminium ion. The inherent electron-rich nature of the indole ring drives a nucleophilic attack from the C2 position onto the iminium carbon. Conducting this reaction in mild aqueous acidic media (e.g., TFA in water) accelerates the iminium formation and subsequent cyclization while avoiding the degradation pathways common in harsh organic acids [3].

Protocol: Aqueous Pictet-Spengler Cyclization Self-Validation Checkpoint: The precipitation of the product directly from the aqueous medium drives the reaction equilibrium forward (Le Chatelier's principle) and simplifies isolation.

  • Condensation: Suspend 1.0 mmol of the synthesized tryptamine and 1.1 mmol of the desired aldehyde (e.g., benzaldehyde) in 5 mL of distilled water.

  • Acidification: Add a catalytic amount of Trifluoroacetic acid (TFA, 10-20 mol%).

  • Cyclization: Stir the mixture at room temperature (or heat to 50 °C for sterically hindered aldehydes) for 4–8 hours.

  • Isolation: As the THBC forms, it typically precipitates from the aqueous phase as a solid. Filter the precipitate, wash with cold water and a small amount of cold diethyl ether to remove unreacted aldehyde, and dry under vacuum.

Core Application 3: Advanced Tricyclic Scaffolds (Rucaparib Intermediates)

Mechanistic Causality: For complex PARP inhibitors like Rucaparib, the 3-(2-nitroethyl)-1H-indole scaffold is functionalized with a carboxylate ester at the C4 position. When the nitro group is reduced to an amine, the proximity of the newly formed primary amine to the C4-ester triggers a spontaneous intramolecular nucleophilic acyl substitution (lactamization). Zinc in methanolic HCl is chosen over catalytic hydrogenation here to strictly control the reduction rate and provide the necessary acidic protons to facilitate the leaving of the methoxy group during ring closure [4].

Protocol: Reductive Lactamization to Tricyclic Azepino-indoles Self-Validation Checkpoint: The shift in the IR spectrum from a strong ester carbonyl stretch (~1720 cm−1 ) to an amide carbonyl stretch (~1650 cm−1 ) confirms successful lactamization.

  • Substrate Preparation: Dissolve 1.0 mmol of methyl 6-bromo-3-(2-nitroethyl)-1H-indole-4-carboxylate in 15 mL of Methanol.

  • Acidification: Cool the solution to 0 °C and slowly add 5 mL of concentrated aqueous HCl.

  • Reduction/Cyclization: Add 10.0 equivalents of Zinc dust in small portions over 15 minutes to control the exothermic reaction.

  • Maturation: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2 hours to ensure complete intramolecular lactamization.

  • Workup: Cool to room temperature, filter off unreacted zinc through Celite, and neutralize the filtrate with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, dry over MgSO4​ , and concentrate to yield the tricyclic lactam core.

Quantitative Data & Troubleshooting

Target ScaffoldReagents & ConditionsExpected YieldCommon IssuesTroubleshooting Strategy
Tryptamines NaBH4​ , Ni(OAc)2​ , MeCN/ H2​O , RT80–92%Over-reduction to indoline; Catalyst poisoning.Ensure strict 60:1 MeCN/Water ratio. Filter catalyst immediately upon reaction completion.
THBCs Aldehyde, TFA (cat.), H2​O , RT to 50 °C75–88%Poor solubility of hydrophobic aldehydes.Add 10% co-solvent (e.g., Ethanol or HFIP) to improve homogeneity before precipitation.
Tricyclic Lactams Zn dust, MeOH/HCl, Reflux65–75%Incomplete cyclization (yielding open-chain amine).Extend reflux time; ensure anhydrous conditions in the extraction phase to prevent ester hydrolysis.

References

  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Science and Technology. Available at:[Link]

  • Water as an Efficient Medium for the Synthesis of Tetrahydro-β-carbolines via Pictet—Spengler Reactions. Tetrahedron Letters, 48(8), 1379-1383. Available at:[Link]

  • Copper-Mediated Radiosynthesis of [18F]Rucaparib. Organic Letters, 23(17), 6831-6835. Available at:[Link]

Method

Application Note: A Tiered Strategy for In Vitro Toxicity Screening of 3-(2-Nitroethyl)-1h-indole

Abstract This document outlines a comprehensive, tiered in vitro strategy for assessing the toxicological profile of 3-(2-Nitroethyl)-1h-indole. The chemical structure of this compound presents two key structural alerts:...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document outlines a comprehensive, tiered in vitro strategy for assessing the toxicological profile of 3-(2-Nitroethyl)-1h-indole. The chemical structure of this compound presents two key structural alerts: an indole scaffold, common in biologically active molecules, and a nitroalkane group, which is frequently associated with genotoxicity and metabolic activation to reactive intermediates.[1][2] Our recommended approach is designed to efficiently characterize potential liabilities, beginning with broad cytotoxicity and progressing to specific, mechanism-based endpoints including genotoxicity, neurotoxicity, and cardiotoxicity. This tiered methodology provides a robust framework for early-stage risk assessment in drug development and chemical safety evaluation, aligning with modern initiatives to reduce animal testing through the use of New Approach Methodologies (NAMs).[3][4]

Introduction and Scientific Rationale

3-(2-Nitroethyl)-1h-indole is an organic molecule whose potential biological effects are not widely documented in public literature. A proactive, predictive toxicology assessment is therefore critical. The molecule's structure informs our screening strategy:

  • Indole Moiety: The indole ring is a privileged scaffold in medicinal chemistry and a precursor to key endogenous molecules like the neurotransmitter serotonin.[5] This suggests a potential for interaction with neurological targets, making neurotoxicity a relevant endpoint to investigate.[6]

  • Nitroalkane Group: Aliphatic and aromatic nitro compounds are known to be subject to metabolic reduction by nitroreductase enzymes, a process that can generate reactive nitroso and N-hydroxylamino intermediates.[7][8] These metabolites can form covalent adducts with DNA and proteins, leading to mutagenicity and carcinogenicity.[9][10] Consequently, assessing genotoxicity, particularly in the presence of a metabolic activation system, is of paramount importance.

Our proposed workflow is a staged, decision-driven process. It begins with establishing a baseline for general cytotoxicity to define relevant concentration ranges for subsequent, more complex assays. This ensures that observed effects in later tiers are not simply artifacts of overt cell death but are indicative of specific mechanistic toxicity.

Compound Profile: 3-(2-Nitroethyl)-1h-indole
PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂[11][12]
Molecular Weight 190.20 g/mol [11][13]
CAS Number 31731-23-4[11][12]
XLogP3 2.1[13][14]
Hydrogen Bond Donor Count 1[13][14]
Hydrogen Bond Acceptor Count 2[13][14]

Tiered Screening Workflow

The following diagram illustrates the proposed logical workflow for the in vitro toxicity assessment of 3-(2-Nitroethyl)-1h-indole.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic & Organ-Specific Toxicity cluster_2 Tier 3: Risk Profile Integration T1 General Cytotoxicity Screening (e.g., MTT, ATP-based) Cell Panel: HepG2, SH-SY5Y, HEK293 T2_Genotox Genotoxicity In Vitro Micronucleus Assay (OECD 487) With/Without Metabolic Activation (S9) T1->T2_Genotox Define Non-Cytotoxic Concentrations T2_Neuro Neurotoxicity Neurite Outgrowth Assay (HCS) SH-SY5Y Cells T1->T2_Neuro Define Non-Cytotoxic Concentrations T2_Cardio Cardiotoxicity hERG Channel Inhibition Assay (Automated Patch Clamp or Flux Assay) T1->T2_Cardio Define Non-Cytotoxic Concentrations T3 Integrated Hazard Assessment - IC50 / EC50 Determination - Structure-Activity Relationships - In Vitro to In Vivo Extrapolation (IVIVE) Consideration T2_Genotox->T3 T2_Neuro->T3 T2_Cardio->T3 G compound 3-(2-Nitroethyl)-1h-indole (Parent Compound) nitroreductase Nitroreductases (e.g., in Liver S9) compound->nitroreductase Metabolic Reduction nitroso Nitroso Intermediate (R-NO) nitroreductase->nitroso hydroxylamine Hydroxylamine Intermediate (R-NHOH) (Reactive Electrophile) nitroso->hydroxylamine Further Reduction adduct DNA Adducts hydroxylamine->adduct Covalent Binding mutation Micronucleus Formation (Genotoxicity) adduct->mutation

Caption: Potential metabolic activation pathway leading to genotoxicity.

Protocol: In Vitro Micronucleus Assay

  • Cell Line: CHO-K1, V79, L5178Y, or TK6 cells are recommended by OECD TG 487.

  • Materials:

    • Selected cell line and appropriate culture medium

    • Cytochalasin B (to block cytokinesis, resulting in binucleated cells)

    • Test compound and vehicle (DMSO)

    • Positive controls: Mitomycin C (-S9), Cyclophosphamide (+S9)

    • Rat liver S9 fraction and cofactor system (e.g., NADPH)

    • Hypotonic solution (e.g., 0.075 M KCl)

    • Fixative (e.g., Methanol:Acetic Acid 3:1)

    • DNA stain (e.g., Giemsa, DAPI, or Acridine Orange)

    • Microscope slides and microscopy system (manual or automated).

  • Procedure:

    • Cell Culture: Culture cells to approximately 50% confluency.

    • Treatment:

      • Without S9: Treat cells with at least three concentrations of the test compound (selected based on Tier 1 cytotoxicity data, with the highest concentration showing ~50-60% cytotoxicity) for a short duration (3-6 hours) followed by a recovery period, or for a continuous duration (24 hours).

      • With S9: Pre-incubate the S9 mix with the test compound and co-factors, then add to the cells for a short duration (3-6 hours).

    • Cytokinesis Block: Add Cytochalasin B at the appropriate time to accumulate binucleated cells.

    • Harvesting: Harvest cells by trypsinization, treat with hypotonic solution, and fix.

    • Slide Preparation: Drop the cell suspension onto clean microscope slides, air dry, and stain with a DNA-specific dye.

    • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A concurrent cytotoxicity measurement (e.g., Relative Population Doubling) must be performed.

B. Neurotoxicity: Neurite Outgrowth Assay

Objective: To assess for specific neurotoxic effects by measuring the inhibition of neurite extension, a critical process in neuronal development and communication. [15][16]This assay is more sensitive to subtle neurotoxic insults than general cytotoxicity assays.

Protocol: High-Content Screening (HCS) Neurite Outgrowth

  • Cell Line: SH-SY5Y cells, differentiated with retinoic acid to induce a neuronal phenotype.

  • Materials:

    • 96- or 384-well imaging plates (black wall, clear bottom)

    • Differentiation medium (e.g., low-serum medium containing retinoic acid)

    • Test compound and vehicle (DMSO)

    • Positive control (e.g., Rotenone or Acrylamide)

    • Fixative (e.g., 4% Paraformaldehyde)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Primary antibody: Anti-β-III-tubulin (neuron-specific marker) [16] * Secondary antibody: Fluorescently-conjugated (e.g., Alexa Fluor 488)

    • Nuclear stain: DAPI or Hoechst

    • High-Content Imaging System and analysis software.

  • Procedure:

    • Seeding & Differentiation: Seed SH-SY5Y cells in imaging plates. After 24 hours, switch to differentiation medium and incubate for 3-5 days.

    • Dosing: Treat differentiated cells with a concentration series of 3-(2-Nitroethyl)-1h-indole (using non-cytotoxic concentrations determined in Tier 1) for 48-72 hours.

    • Fixing & Staining: Fix, permeabilize, and stain the cells with the primary antibody, secondary antibody, and nuclear stain according to standard immunocytochemistry protocols.

    • Imaging & Analysis: Acquire images using an automated HCS platform. The analysis software will identify cell bodies (from the nuclear stain) and trace neurites (from the β-III-tubulin stain). Key parameters to quantify include:

      • Total neurite length per neuron

      • Number of neurites per neuron

      • Number of branch points

      • Cell count (for concurrent cytotoxicity)

C. Cardiotoxicity: hERG Channel Inhibition Assay

Objective: To evaluate the potential of 3-(2-Nitroethyl)-1h-indole to block the hERG (human Ether-à-go-go-Related Gene) potassium channel. Inhibition of this channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias. [17][18][19]This is a critical regulatory safety endpoint.

Protocol: Thallium Flux-Based hERG Assay

This protocol describes a higher-throughput fluorescence-based method suitable for initial screening. Automated patch clamp is the gold standard but is more resource-intensive. [19][20]

  • Cell Line: HEK293 or CHO cells stably expressing the hERG channel.

  • Materials:

    • 1536- or 384-well plates

    • hERG-expressing cells

    • Thallium flux assay kit (e.g., FluxOR™) containing a thallium-sensitive fluorescent dye. [21][22] * Chloride-free buffer, stimulus buffer (containing thallium and potassium)

    • Test compound and vehicle (DMSO)

    • Positive control (e.g., Astemizole, Dofetilide, or E-4031) [20][21][23] * Kinetic plate reader (e.g., FLIPR® Tetra System). [22][24]

  • Procedure:

    • Cell Plating: Plate hERG-expressing cells in the assay plates and incubate for 24-48 hours.

    • Dye Loading: Load cells with the thallium-sensitive dye according to the kit manufacturer's instructions (typically 1-hour incubation at room temperature).

    • Compound Addition: Add the test compound across a range of concentrations and incubate for a pre-determined time (e.g., 10-30 minutes). [21] 4. Kinetic Reading: Place the plate in the kinetic plate reader. The instrument will add the stimulus buffer (containing thallium) to the wells and immediately begin measuring the fluorescence signal over time (e.g., 2 minutes). [21]Thallium influx through open hERG channels causes an increase in fluorescence.

    • Data Analysis: The rate of fluorescence increase or the peak signal is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Interpretation and Risk Assessment

A consolidated view of the data from all tiers is essential for a holistic toxicity assessment.

AssayEndpointInterpretation of a Positive Result
MTT Cytotoxicity IC₅₀ (µM)A low IC₅₀ (<10 µM) indicates significant basal cytotoxicity. This value provides context for all other assays.
In Vitro Micronucleus Lowest Effective Concentration (LEC)Indicates potential for chromosomal damage. A positive result, especially after S9 activation, is a major flag for genotoxicity and potential carcinogenicity.
Neurite Outgrowth IC₅₀ (µM) for neurite length inhibitionAn IC₅₀ significantly lower than the general cytotoxicity IC₅₀ suggests a specific neurotoxic mechanism.
hERG Inhibition IC₅₀ (µM)A low IC₅₀ (<30 µM is a common threshold of interest) indicates a risk of cardiac arrhythmia and QT prolongation.

A compound is considered a high-risk candidate if it demonstrates potent activity in the genotoxicity or hERG assays. Specific neurotoxicity at concentrations well below general cytotoxicity would also warrant significant concern. These in vitro data provide a critical foundation for deciding whether to advance, modify, or terminate a compound's development.

References

  • Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 247966, 3-(2-Nitroethyl)-1h-indole. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]

  • LookChem. (n.d.). 3-(2-Nitroethyl)-1h-indole. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-(2-nitroethyl)indole. Retrieved from [Link]

  • Molecular Devices. (n.d.). High throughput cardiotoxicity assays using stem cell-derived cardiomyocytes. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PLOS ONE. Retrieved from [Link]

  • DeBethizy, J. D., & Rickert, D. E. (1984). Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. Journal of Agricultural and Food Chemistry.
  • Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]

  • Atterwill, C. K. (1989). In vitro techniques for the assessment of neurotoxicity. Archives of Toxicology. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. Retrieved from [Link]

  • Zhang, X., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. In Ion Channels. Methods in Molecular Biology. Retrieved from [Link]

  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Fu, P. P., et al. (2012). Metabolic activation pathways leading to mutation in nitro-aromatic compounds. In The Toxicity of Environmental Pollutants.
  • PETA International Science Consortium Ltd. (2024). Updates to OECD in vitro and in chemico test guidelines. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • CORDIS. (2004). ECVAM in vitro toxicity tests included in OECD testing recommendations. Retrieved from [Link]

  • Hemogenix, Inc. (n.d.). Neurotoxicity Screening and Testing. Retrieved from [Link]

  • Parlar, A., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking of Novel Thiophene‐Based Indole Derivatives as Potential Antibacterial, GST Inhibitor and Apoptotic Anticancer Agents.
  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Kumar, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Carini, M., et al. (2006). In vitro metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds: comparison with glyceryl trinitrate. Drug Metabolism and Disposition. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Chen, Y.-C., et al. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cardiotoxicity. Retrieved from [Link]

  • Dayal, R., et al. (1983). Comparison of the Hepatotoxicity in Mice and the Mutagenicity of Three Nitroalkanes. Toxicological Sciences. Retrieved from [Link]

  • Penning, T. M., & Sleno, L. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Tsuruyama, T., et al. (2018). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Healthcare Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2018). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Conference Proceedings.
  • Bakher, A. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. Retrieved from [Link]

  • Lai, D. Y., et al. (1982). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. U.S. Environmental Protection Agency.
  • Penning, T. M., & Sleno, L. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Mori, H., et al. (1987). Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes. Mutation Research. Retrieved from [Link]

  • Bakher, A. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI.
  • Bakher, A. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PMC.
  • Bakher, A. A., et al. (2021). Preparation of 3-(2-nitroethyl)-1H-indoles 4 and their subsequent cascade transformation into 2-(1H-indol-3-yl)acetamides.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent dimerization during 3-(2-Nitroethyl)-1h-indole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in synthetic methodologies and scale-up, I frequently consult with researchers facing bottlenecks in tryptamine derivative synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in synthetic methodologies and scale-up, I frequently consult with researchers facing bottlenecks in tryptamine derivative synthesis.

A notoriously problematic transformation is the reduction of 3-(2-nitrovinyl)-1H-indole to 3-(2-nitroethyl)-1H-indole . While sodium borohydride (NaBH₄) is the most cost-effective and scalable reducing agent, its naive application inevitably results in a complex mixture of the desired product and heavy dimeric or polymeric byproducts.

This guide provides a deep dive into the mechanistic causes of this dimerization and offers field-proven, self-validating protocols to eliminate it.

The Causality of Dimerization: Mechanistic Insight

To troubleshoot a reaction, you must first understand its kinetic pathways. The reduction of a conjugated nitroalkene proceeds via a hydride attack at the β-carbon, generating a nitronate anion intermediate [1].

If this anion is not immediately quenched by a proton, it acts as a potent carbon nucleophile. Because the starting 3-(2-nitrovinyl)indole is an excellent Michael acceptor, the localized nitronate anion will rapidly attack unreacted starting material, forming a covalent dimer[1]. Therefore, preventing dimerization is entirely an exercise in kinetic control : the rate of protonation must vastly exceed the rate of Michael addition.

G A 3-(2-Nitrovinyl)indole (Nitroalkene) B Hydride Attack [NaBH4] A->B E Dimerization Byproduct (Michael Adduct) A->E C Nitronate Intermediate (Reactive Anion) B->C D 3-(2-Nitroethyl)indole (Target Nitroalkane) C->D Rapid Protonation (SiO2 or MeOH) C->E Nucleophilic Attack on Unreacted Nitroalkene

Reaction pathway: competitive protonation vs. dimerization of the nitronate intermediate.

Troubleshooting FAQs

Q: Why is my standard NaBH₄ reduction in ethanol yielding a heavy, dimeric byproduct instead of the target nitroalkane? A: Ethanol is not a sufficiently rapid proton donor to quench the nitronate anion before it encounters another molecule of the highly electrophilic nitroalkene. In a homogeneous basic environment, the Michael addition outcompetes protonation. You must introduce a more effective proton source or alter the reaction phase[1].

Q: How does adding Silica Gel (SiO₂) prevent this dimerization? A: Silica gel acts as a heterogeneous, weakly acidic surface[1]. When the nitroalkene is adsorbed onto the silica, the reduction occurs at the solid-liquid interface. The high local concentration of protons on the silica surface instantly neutralizes the nitronate intermediate the moment it is formed. This spatial isolation and rapid protonation completely shut down the dimerization pathway.

Q: I prefer homogeneous reactions to avoid heterogeneous workups. What are my solvent options? A: You can achieve excellent results using a mixed solvent system of THF and Methanol (10:1 v/v) [2]. Methanol is a superior protic source compared to ethanol in this context. The critical operational trick here is the slow, portion-wise addition of NaBH₄. This keeps the steady-state concentration of the nitronate anion extremely low, statistically minimizing its chance of colliding with unreacted nitroalkene[3].

Q: Are there alternative reducing systems that bypass the nitronate accumulation entirely? A: Yes. The addition of catalytic transition metals, such as NiCl₂·6H₂O, to the NaBH₄ system generates nickel boride (Ni₂B) in situ[4]. This shifts the mechanism from a hydride transfer to a surface-mediated catalytic hydrogenation. Because there is no free nitronate anion released into the solution, dimerization is virtually eliminated.

Standard Operating Procedures (SOPs)

Protocol A: Silica Gel-Assisted NaBH₄ Reduction (Heterogeneous)

This is the most robust method for scale-up, offering high yields and an incredibly simple workup.

  • Preparation: In a round-bottom flask, dissolve 10 mmol of 3-(2-nitrovinyl)-1H-indole in 40 mL of a Chloroform/Isopropanol mixture (3:1 v/v).

  • Surface Adsorption: Add 10 grams of fine Silica Gel (60 Å pore size, 32–63 μm). Stir vigorously for 15 minutes at room temperature to ensure complete adsorption of the substrate onto the silica.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath. Causality: Lower temperatures slow down the bimolecular Michael addition much more than the unimolecular protonation.

  • Reduction: Add 20 mmol (0.75 g) of NaBH₄ in four equal portions over 20 minutes. Maintain vigorous stirring.

  • Validation: Stir for an additional 1.5 hours. Check reaction progress via TLC (Ethyl Acetate/Hexane 1:3). The bright yellow spot of the nitroalkene should completely disappear.

  • Workup: Quench with 5 mL of 0.1 M HCl to destroy excess hydride. Filter the entire mixture through a pad of Celite to remove the silica gel and boron salts. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced vacuum to yield the pure 3-(2-nitroethyl)-1H-indole.

Protocol B: THF/MeOH Mixed Solvent Reduction (Homogeneous)

Ideal for researchers requiring a metal-free, homogeneous environment.

  • Preparation: Dissolve 10 mmol of 3-(2-nitrovinyl)-1H-indole in 50 mL of anhydrous THF and 5 mL of Methanol (10:1 ratio)[3].

  • Temperature Control: Cool the solution to 0 °C.

  • Controlled Addition (Critical Step): Add 15 mmol (0.56 g) of NaBH₄ in very small portions over a period of 45 minutes[2]. Causality: Dumping the reagent all at once will spike the nitronate concentration and trigger dimerization.

  • Validation: Stir for 40 minutes at room temperature. The solution will transition from a deep yellow to a pale, almost colorless state as the conjugated system is reduced[3].

  • Workup: Carefully quench with 20 mL of distilled water. Remove the THF and MeOH via rotary evaporation. Extract the remaining aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

Quantitative Data Presentation

The following table summarizes the kinetic control strategies and their impact on product distribution:

Reduction MethodologyPrimary Protic SourceMechanism of Kinetic ControlTypical Yield (%)Dimerization (%)
Standard NaBH₄ (EtOH) EthanolNone (Homogeneous)40 - 50%> 30%
NaBH₄ / Silica Gel SiO₂ Surface HydroxylsHeterogeneous Protonation85 - 92%< 5%
NaBH₄ / THF:MeOH MethanolDilution & Slow Addition80 - 88%< 10%
NaBH₄ / NiCl₂ Water/MeOHSurface-mediated (Ni₂B)90 - 95%Trace

References

  • Ballini, R., et al. "Synthesis of Nitroalkanes." Wiley-VCH. Available at:[Link]

  • Varma, R. S., & Kabalka, G. W. "Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes." Synthetic Communications, 15(2), 151-155. Available at:[Link]

  • Setamdideh, D., et al. "Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System." Asian Journal of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of Crude 3-(2-Nitroethyl)-1H-indole

Welcome to the Technical Support Center for indole derivative synthesis. 3-(2-Nitroethyl)-1H-indole is a critical intermediate in the synthesis of tryptamines and related pharmaceutical compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indole derivative synthesis. 3-(2-Nitroethyl)-1H-indole is a critical intermediate in the synthesis of tryptamines and related pharmaceutical compounds. Due to its low melting point and tendency to trap conjugated impurities, isolating this compound as a pure, crystalline solid rather than a degraded oil requires precise downstream processing.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure high-yield purification.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my crude 3-(2-nitroethyl)-1H-indole crash out as a dark brown oil instead of crystallizing? A: This compound is a relatively low-melting solid (typically melting around 53–55 °C). Trace impurities—specifically unreacted indole-3-carboxaldehyde, polymeric nitro-aldol byproducts, or residual borate salts from the NaBH₄ reduction of 3-(2-nitrovinyl)indole—significantly depress its melting point 1[1]. This freezing-point depression causes the product to form a supercooled liquid (an oil) rather than a stable crystal lattice. To resolve this, you must first remove polar impurities via silica gel chromatography before attempting recrystallization 2[2].

Q: How can I remove the persistent yellow/orange tint from my product? A: The yellow color is almost always due to trace amounts of the intermediate 3-(2-nitrovinyl)indole, which is highly conjugated and intensely colored. Because its Rf​ value is often very close to the saturated product, standard silica gel chromatography might not fully resolve it. Causality & Solution: Wash the post-reaction organic layer with saturated aqueous sodium bisulfite (NaHSO₃). The bisulfite forms water-soluble adducts with unreacted aldehydes and reduces some conjugated impurities, allowing them to be partitioned into the aqueous phase. Follow this with a strict two-solvent recrystallization 3[3].

Q: What is the optimal solvent system for recrystallization? A: A two-solvent system of Ethyl Acetate (EtOAc) and Hexane (or Petroleum Ether) is the industry standard for indole derivatives 3[3]. The indole is highly soluble in EtOAc and poorly soluble in Hexane. Methanol can also be used, but the product is prone to turning brown over time if residual acidic impurities are present in the alcohol 2[2].

Part 2: Experimental Protocols

Protocol A: Self-Validating Silica Gel Column Chromatography

Use this protocol if your crude product is a dark, viscous oil.

  • Sample Preparation (Dry Loading): Dissolve the crude dark oil in a minimal amount of dichloromethane (DCM) and add silica gel (approx. 3× the mass of the crude). Evaporate the DCM under reduced pressure.

    • Causality: Dry loading prevents the viscous oil from streaking down the column, ensuring a tight initial band and higher resolution.

  • Column Packing: Pack the column using a slurry of silica gel in 10% EtOAc/Hexane.

    • Validation Check: Ensure the solvent bed is perfectly horizontal; an uneven bed will cause co-elution of the yellow 3-(2-nitrovinyl)indole impurity.

  • Elution Gradient: Begin elution with 10% EtOAc/Hexane to flush out non-polar impurities (e.g., unreacted indole). Gradually increase the polarity to 25% EtOAc/Hexane.

    • Causality: The step-gradient prevents the highly polar polymeric byproducts from mobilizing.

  • Fraction Validation: Spot fractions on a TLC plate.

    • Validation Check: Develop the plate in 30% EtOAc/Hexane and stain with p-Anisaldehyde (followed by heating). 3-(2-nitroethyl)-1H-indole will appear as a distinct spot ( Rf​ ~0.35). Only pool fractions containing a single, pure spot.

Protocol B: Two-Solvent Recrystallization (EtOAc/Hexane)

Use this protocol on the pooled, concentrated fractions from Protocol A.

  • Dissolution: Transfer the concentrated pale-yellow oil into a clean Erlenmeyer flask. Add just enough boiling Ethyl Acetate (EtOAc) to completely dissolve the oil.

    • Causality: Using the absolute minimum amount of the "good" solvent ensures maximum recovery during crystallization.

  • Anti-Solvent Addition: While keeping the solution hot, add hot Hexane (the anti-solvent) dropwise until the solution just becomes cloudy.

    • Causality: The cloudiness indicates the saturation point has been reached.

  • Clarification: Add 1–2 drops of hot EtOAc until the solution turns clear again, then remove from heat.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed.

    • Validation Check: If the compound begins to oil out (forms droplets instead of crystals), reheat the mixture to redissolve, add a fraction more EtOAc, and cool again.

  • Nucleation (If necessary): If no crystals form, scratch the inside of the flask with a glass rod.

    • Causality: Scratching creates micro-abrasions that serve as nucleation sites for the crystal lattice to grow.

  • Harvesting: Chill the flask in an ice bath for 30 minutes, then filter the pale yellow crystals via vacuum filtration. Wash with ice-cold Hexane.

Part 3: Quantitative Data Presentation

Table 1: Solvent Selection & Properties for 3-(2-Nitroethyl)-1H-indole Purification

SolventRole in WorkflowPolarity IndexBoiling Point (°C)Causality / Effect on Indole
Ethyl Acetate "Good" Solvent4.477.1Highly solubilizes the indole core; disrupts crystal lattice during dissolution.
Hexane "Anti-Solvent"0.168.7Forces the polar nitroethyl group out of solution; drives crystallization.
Dichloromethane Dry-Loading Solvent3.139.6Volatile enough to easily evaporate during dry-loading without heat degradation.
Methanol Alternative Solvent5.164.7Can be used for recrystallization, but residual acids may cause the product to turn brown over time.

Part 4: Mandatory Visualization

PurificationWorkflow Crude Crude 3-(2-Nitroethyl)-1H-indole (Dark Oil/Solid) TLC TLC Analysis (Check Impurity Profile) Crude->TLC Chromatography Silica Gel Column (10-30% EtOAc/Hexane) TLC->Chromatography High impurity load (Rf < 0.2) Recryst Recrystallization (EtOAc / Hexane) TLC->Recryst >85% pure (Single major spot) Concentration Concentrate Fractions (Yields Pale Yellow Oil) Chromatography->Concentration Concentration->Recryst Pure Pure 3-(2-Nitroethyl)-1H-indole (Crystalline Solid) Recryst->Pure Crystallizes normally Fail Oils Out / Supercools Recryst->Fail Fails to crystallize Seed Add Seed Crystal or Scratch Flask Fail->Seed Induce nucleation Seed->Pure Lattice formation

Workflow for the purification and recrystallization of crude 3-(2-nitroethyl)-1H-indole.

References

  • Title: SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL)
  • Title: Tryptamine synthesis Source: ChemicalBook URL
  • Title: EP0654024A1 - 2-thioindoles (selenoindoles)

Sources

Troubleshooting

Optimizing reaction temperature for 3-(2-Nitroethyl)-1h-indole crystallization

Welcome to the Technical Support Center for Indole Derivative Synthesis. This module is specifically designed for researchers and drug development professionals addressing the thermodynamic and kinetic challenges associa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole Derivative Synthesis. This module is specifically designed for researchers and drug development professionals addressing the thermodynamic and kinetic challenges associated with the purification of 3-(2-nitroethyl)-1H-indole.

Because this compound is a critical precursor for various tryptamine derivatives, achieving high crystalline purity without inducing thermal degradation is paramount. Below, you will find field-proven troubleshooting guides, quantitative parameters, and a self-validating protocol to optimize your crystallization workflow.

Troubleshooting Guide & FAQs

Q1: Why does my 3-(2-Nitroethyl)-1H-indole "oil out" instead of crystallizing when I cool the reaction mixture? A1: Oiling out—formally known as Liquid-Liquid Phase Separation (LLPS)—occurs when the cooling system enters a metastable liquid-liquid region before reaching the solid-liquid boundary. For 3-(2-nitroethyl)-1H-indole, this is highly temperature-dependent. If the initial saturation temperature is too close to the melting point of the solute-solvent mixture, the compound forms an emulsion rather than a rigid crystal lattice. Causality & Solution: Lower the initial dissolution temperature by utilizing a highly tunable binary solvent system, such as Dichloromethane (DCM) and Light Petroleum[1]. By seeding the solution just below the exact saturation temperature, you bypass the LLPS boundary and thermodynamically force solid nucleation.

Q2: How does the cooling rate affect the purity and yield of the final crystals? A2: The cooling rate dictates the delicate balance between the kinetics of nucleation and crystal growth. A rapid, uncontrolled quench (e.g., plunging the flask directly into an ice bath) forces massive, spontaneous nucleation. Causality & Solution: Rapid nucleation traps mother liquor and impurities within the rapidly forming crystal lattice—a phenomenon known as occlusion. This yields a fine, sticky, and hard-to-filter powder. To prevent this, implement a non-linear (cubic) cooling profile. Starting with a very slow cooling rate near the nucleation temperature promotes the growth of the pure seed crystals, while accelerating the cooling rate later maximizes yield as the solute depletes.

Q3: I am observing a color change (darkening/reddening) during hot filtration. What is causing this? A3: 3-(2-nitroethyl)-1H-indole is highly sensitive to thermal stress[2]. Prolonged exposure to high temperatures, especially in the presence of trace basic impurities from upstream synthesis (e.g., Henry reaction catalysts), triggers thermal degradation and oligomerization, resulting in a red or dark oil[3]. Causality & Solution: The causality here is kinetic: degradation pathways have higher activation energies than dissolution. Keep the dissolution temperature strictly below 50 °C. By using a highly solubilizing primary solvent like DCM, you achieve full dissolution at lower temperatures, effectively shutting down the thermal degradation pathways.

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters for 3-(2-Nitroethyl)-1H-indole Crystallization

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
Dissolution Temp > 60 °C40 - 50 °CPrevents thermal degradation and oligomerization.
Cooling Profile Linear quench (fast)Cubic cooling (slow to fast)Avoids supersaturation spikes; prevents impurity occlusion.
Seeding Temp Unseeded Tsat​
  • 2 °C
Bypasses LLPS ("oiling out"); controls final crystal size.
Solvent System Pure EthanolDCM / Light PetroleumOptimizes solubility gradient; sharpens the metastable zone.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By intentionally finding the "cloud point" and reversing it, the system proves to the operator exactly where the metastable zone begins, removing guesswork from the seeding temperature.

Standard Operating Procedure: Optimized Crystallization

  • Solvent Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Light Petroleum.

  • Dissolution: Suspend 10 g of crude 3-(2-nitroethyl)-1H-indole in 30 mL of DCM. Warm gently to 40–45 °C under continuous agitation until complete dissolution is achieved. Do not exceed 50 °C to avoid thermal degradation[3].

  • Anti-Solvent Titration (Validation Step 1): Slowly add Light Petroleum dropwise to the heated solution until a faint, persistent turbidity is observed (the cloud point). This visual cue validates that the boundary of the metastable zone has been reached.

  • Clarification (Validation Step 2): Add 0.5–1.0 mL of DCM just until the solution clarifies. You have now established a critically saturated state ( Tsat​ ).

  • Seeding: Cool the solution strictly to 2 °C below the clarification temperature. Introduce 0.1 g (1% w/w) of high-purity 3-(2-nitroethyl)-1H-indole seed crystals.

  • Controlled Cooling: Program the reactor to cool the mixture to 5 °C over 4 hours. Use a cubic cooling curve (initial rate of 0.05 °C/min, gradually increasing to 0.3 °C/min) to maintain constant supersaturation.

  • Isolation & Washing: Filter the crystalline slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Light Petroleum to displace residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 30 °C to constant weight.

Workflow & Troubleshooting Logic

CrystallizationTroubleshooting Start Crude 3-(2-Nitroethyl)-1H-indole Dissolve Dissolve in DCM/Petroleum (Max 40-50 °C) Start->Dissolve CheckTemp Is Temp > 50 °C? Dissolve->CheckTemp Degradation Thermal Degradation (Darkening/Reddening) CheckTemp->Degradation Yes Cooling Cooling Phase CheckTemp->Cooling No CheckLLPS Oiling Out (LLPS) Observed? Cooling->CheckLLPS FastCool Rapid Quench (Ice Bath) Cooling->FastCool Improper Technique Seed Add Seed Crystals at T_sat - 2 °C CheckLLPS->Seed Yes (Fix) Profile Apply Cubic Cooling (0.05 to 0.3 °C/min) CheckLLPS->Profile No Seed->Profile Pure High-Purity Crystals Isolated Profile->Pure Impure Occlusion & Impure Fine Crystals FastCool->Impure

Decision tree for optimizing 3-(2-nitroethyl)-1H-indole crystallization and troubleshooting.

References[1] EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties, Google Patents.https://patents.google.com/patent/EP0654024A1[2] 3-(2-nitroethyl)indole | CAS#:31731-23-4, Chemsrc.https://www.chemsrc.com/en/cas/31731-23-4_881679.html[3] Iridium-catalysed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water, The Royal Society of Chemistry.https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01538h

Sources

Optimization

Removing unreacted indole impurities from 3-(2-Nitroethyl)-1h-indole batches

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating pure 3-(2-nitroethyl)-1H-indole.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with isolating pure 3-(2-nitroethyl)-1H-indole. Whether synthesized via the Henry reaction of indole-3-carboxaldehyde or direct alkylation, batches are frequently contaminated with unreacted indole[1]. Due to their structural similarities, separating these two compounds requires exploiting precise mechanistic and physicochemical differences.

Part 1: Troubleshooting & FAQs

Q: Why does unreacted indole persist in my batches despite multiple acid/base washes? A: A common misconception in bench chemistry is that indole, being an amine, can be extracted into an aqueous acidic phase. In reality, the lone pair on the indole nitrogen is delocalized into the aromatic ring to satisfy the 10π electron Hückel rule. This makes indole an exceptionally weak base (conjugate acid pKa ≈ -3.6). Consequently, dilute aqueous acids (like 1M HCl) cannot protonate it. Since 3-(2-nitroethyl)-1H-indole is also neutral under these conditions, both compounds remain stubbornly in the organic phase during standard liquid-liquid extraction.

Q: Is silica gel column chromatography the best way to separate them? A: While silica gel chromatography is frequently cited for the purification of 3-(2-nitroethyl)indole[1], it is not the most scalable or efficient method. The Rf values of indole and 3-(2-nitroethyl)indole are often perilously close in standard hexanes/ethyl acetate systems. Furthermore, indole's N-H hydrogen bonding causes chromatographic tailing that easily bleeds into the product fractions. For batches >5g, chemical scavenging or selective crystallization is highly preferred.

Q: What is "Chemical Scavenging," and how does it target unreacted indole? A: Chemical scavenging exploits a fundamental difference in reactivity. The C3 position of unreacted indole is highly nucleophilic and prone to rapid electrophilic attack[2]. In contrast, the C3 position of 3-(2-nitroethyl)-1H-indole is covalently blocked. By introducing a water-soluble electrophile—such as glyoxylic acid—under mildly acidic conditions, the unreacted indole is selectively converted into a highly polar bis(indolyl)acetic acid adduct. This adduct is easily partitioned into an aqueous basic wash, leaving the unreactive 3-(2-nitroethyl)-1H-indole untouched in the organic layer.

Q: Can I bypass chemical reactions and just crystallize the product? A: Yes. 3-(2-nitroethyl)-1H-indole exhibits excellent crystallinity in specific solvent systems. Literature protocols demonstrate successful crystallization from dichloromethane (CH2Cl2) and light petroleum, yielding crystals with a melting point of 153–154°C[3]. Because unsubstituted indole is highly soluble in light petroleum, it remains trapped in the mother liquor.

Part 2: Experimental Protocols

Protocol A: Electrophilic Scavenging of Indole (Scalable Liquid-Liquid Method)

Causality & Logic: Glyoxylic acid serves as a selective electrophile. The addition of trifluoroacetic acid (TFA) activates the aldehyde, driving the condensation of two unreacted indole molecules with one glyoxylic acid molecule to form bis(indolyl)acetic acid. The resulting carboxylic acid is easily deprotonated by NaHCO3, rendering it highly water-soluble.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 3-(2-nitroethyl)-1H-indole (containing the indole impurity) in dichloromethane (DCM) at a concentration of 10 mL/g.

  • Reagent Addition: Add glyoxylic acid monohydrate (1.5 equivalents relative to the estimated indole impurity) and TFA (0.5 equivalents).

  • Reaction: Stir vigorously at room temperature for 2 hours.

    • Self-Validation Check: The solution will transition to a deep pink or orange hue. This color change is a self-validating indicator confirming the formation of the bis-indolylmethane adduct.

  • Quenching & Extraction: Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Vigorously mix and separate the layers. The scavenged indole adduct (now a carboxylate salt) will partition entirely into the aqueous layer.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield pure 3-(2-nitroethyl)-1H-indole.

Protocol B: Selective Recrystallization

Causality & Logic: This method exploits differential lattice energies. The nitro group significantly increases the melting point of the product (153-154°C)[3], promoting rapid precipitation in non-polar solvents, whereas indole (mp 52°C) remains solvated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in a minimum volume of warm CH2Cl2.

  • Anti-Solvent Addition: Slowly add light petroleum (or hexanes) dropwise while swirling until the solution becomes slightly turbid.

  • Crystallization: Allow the mixture to cool to room temperature naturally, then transfer to an ice bath (0–4°C) for 2 hours to maximize yield.

  • Filtration: Filter the resulting crystals through a Büchner funnel and wash with ice-cold light petroleum.

  • Drying: Dry the crystals under high vacuum. Unreacted indole is completely removed in the filtrate.

Part 3: Quantitative Data

Table 1: Physicochemical Comparison for Separation Strategies

PropertyUnreacted Indole3-(2-Nitroethyl)-1H-indoleBis(indolyl)acetic acid (Scavenged Adduct)
C3 Position Status Unsubstituted (Nucleophilic)Blocked (Unreactive)Blocked
Melting Point ~52°C153–154°C>200°C (Decomposes)
Aqueous Solubility Poor (Neutral)Poor (Neutral)High (in basic pH > 7 as a salt)
Organic Solubility High in Hexanes & DCMHigh in DCM, Low in HexanesLow in DCM, Insoluble in Hexanes

Part 4: Mechanistic Visualizations

Workflow A Crude Mixture (3-(2-Nitroethyl)indole + Indole Impurity) B Scavenging Reaction Add Glyoxylic Acid & TFA in DCM A->B C Selective Conversion Indole → Bis(indolyl)acetic acid B->C D Phase Separation Wash with Sat. NaHCO3 C->D E Organic Phase Pure 3-(2-Nitroethyl)indole D->E Retains Product F Aqueous Phase Scavenged Indole Salt (Discard) D->F Extracts Impurity

Figure 1: Workflow for the electrophilic scavenging and phase separation of unreacted indole.

Logic I Unreacted Indole (Free C3 Position) R Electrophile (Glyoxylic Acid) I->R Highly Reactive P 3-(2-Nitroethyl)indole (Blocked C3 Position) P->R Unreactive A1 Rapid Nucleophilic Attack Forms Water-Soluble Adduct R->A1 A2 No Reaction (Steric & Electronic Block) R->A2

Figure 2: Chemical logic demonstrating the selective electrophilic trapping of unreacted indole.

Part 5: References

  • Title: SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE Source: ResearchGate URL:

  • Title: Tethered Indoles as Functionalizable Ligands for the Estrogen Receptor Source: PMC (PubMed Central) URL:

  • Title: EP0654024A1 - 2-thioindoles (selenoindoles) and related disulfides (selenides) which inhibit protein tyrosine kinases and which have antitumor properties Source: Google Patents URL:

  • Title: Synthesis of 3-[(1-Aryl)aminomethyl]indoles Source: The Journal of Organic Chemistry (ACS Publications) URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Troubleshooting 3-(2-Nitroethyl)-1H-indole Workflows

Welcome to the Technical Support Center for 3-(2-Nitroethyl)-1H-indole . As a critical precursor in the synthesis of tryptamines and complex indole alkaloids, this compound presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-Nitroethyl)-1H-indole . As a critical precursor in the synthesis of tryptamines and complex indole alkaloids, this compound presents unique handling challenges. The nitroethyl group and the indole core are highly susceptible to side reactions if environmental variables—specifically moisture—are not rigorously controlled.

This guide is engineered for researchers and drug development professionals. It moves beyond basic instructions to explain the chemical causality behind experimental failures, providing self-validating protocols to ensure reproducible success.

Part 1: Causality of Moisture Sensitivity (The "Why")

Understanding why 3-(2-nitroethyl)-1H-indole is moisture-sensitive is the first step in troubleshooting. The sensitivity is not merely about the compound dissolving or degrading; it is about the reactive intermediates generated when moisture interacts with the reagents used in its workflows.

  • The Nef Reaction Threat: During the reduction of 3-(2-nitroethyl)-1H-indole to tryptamine, powerful reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) are employed[1]. If adventitious moisture is present, it reacts with LiAlH 4​ to generate hydrogen gas and Lithium Hydroxide (LiOH). This strong base deprotonates the acidic α -carbon adjacent to the nitro group, forming a nitronate anion. Upon aqueous workup, this intermediate undergoes a Nef-type hydrolysis, converting your starting material into indole-3-acetaldehyde, which rapidly polymerizes into intractable tars.

  • Upstream Synthesis Failures: If you are synthesizing 3-(2-nitroethyl)-1H-indole via a Michael addition, the reagent nitroethylene is notoriously moisture-sensitive and will readily polymerize before the indole can attack it[2].

  • Indole Oxidation: Moisture often acts as a vector for dissolved oxygen and trace metal impurities, which can catalyze the oxidation of the electron-rich indole core during long-term storage.

Part 2: Troubleshooting Guides & FAQs

Q1: My LiAlH 4​ reduction of 3-(2-nitroethyl)-1H-indole yielded a dark, gooey mixture. NMR shows aldehyde peaks and a low yield of tryptamine. What went wrong? Analysis: This is the classic signature of moisture contamination leading to a Nef side-reaction. Even 50 ppm of water in your solvent can destroy enough LiAlH 4​ to generate the basic conditions required to trigger the Nef degradation. Solution: You must ensure a strictly anhydrous environment. Switch from bottle-grade anhydrous THF to freshly distilled THF (over sodium/benzophenone). Utilize the self-validating Fieser quench method (detailed in Part 4) rather than a standard aqueous quench to prevent the formation of aluminum hydroxide gels that trap your product.

Q2: I am trying to synthesize 3-(2-nitroethyl)-1H-indole via the Michael addition of indole to nitroethylene, but my yields are <20% with heavy polymerization. Is this a moisture issue? Analysis: Yes. Nitroethylene is a highly potent electrophile and Michael acceptor that undergoes rapid anionic polymerization in the presence of trace moisture or weak bases[2]. Solution: Dry the indole thoroughly under high vacuum. Ensure the nitroethylene is freshly prepared or distilled, and conduct the reaction under an argon atmosphere. Alternatively, consider modern catalytic approaches (e.g., photoredox catalysis) which have been engineered to be more moisture-tolerant for nitroalkane functionalization[3].

Q3: How should I store bulk quantities of 3-(2-nitroethyl)-1H-indole to ensure it remains stable for subsequent reductions? Analysis: Like many indole derivatives, it is prone to slow degradation via oxidation and ambient humidity absorption[4]. Solution: Store the compound in a tightly sealed amber vial, backfilled with Argon, and kept at 2–8°C[4]. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation from forming on the cold solid.

Part 3: Quantitative Data & Visualizations

Table 1: Impact of THF Moisture Content on LiAlH 4​ Reduction

The following table summarizes the causal relationship between solvent moisture, reagent consumption, and product yield during a standard 5 mmol reduction scale.

Moisture Content in THFLiAlH 4​ Equivalents Req.Tryptamine Yield (%)Primary Observable Byproduct
< 10 ppm (Freshly Distilled)3.0> 85%None (Clean conversion)
50 ppm (New Septum Bottle)3.560%Indole-3-acetaldehyde (15%)
200 ppm (Aged Anhydrous)4.025%Polymeric tars, Unreacted SM
> 500 ppm (Undried Solvent)Reaction Quenched0%Complete recovery of SM / Tars
Mechanistic & Workflow Diagrams

NefPathway A 3-(2-Nitroethyl)-1H-indole (Starting Material) B Adventitious Water (H2O) + Base (e.g., LiOH) A->B Moisture Exposure F Strict Anhydrous Reduction (LiAlH4 in Dry THF) A->F Moisture Exclusion C Nitronate Anion Intermediate B->C Deprotonation (alpha-carbon) D Nef Reaction (Hydrolysis) C->D Acidic/Aqueous Workup E Indole-3-acetaldehyde (Undesired Byproduct) D->E Degradation G Tryptamine Derivative (Desired Product) F->G Complete Reduction

Caption: Mechanistic pathway showing moisture-induced Nef degradation versus successful anhydrous reduction.

Workflow Step1 1. Glassware Prep Flame-dry under Vacuum, Purge with Argon Step2 2. Solvent Prep Freshly Distilled THF (<10 ppm H2O) Step1->Step2 Step3 3. Reagent Loading Suspend LiAlH4 in THF at 0°C Step2->Step3 Step4 4. Substrate Addition Dropwise addition of Nitroethyl indole Step3->Step4 Step5 5. Reduction Phase Reflux (66°C) for 4-6 hrs under Argon Step4->Step5 Step6 6. Fieser Quench x mL H2O, x mL 15% NaOH, 3x mL H2O Step5->Step6

Caption: Step-by-step anhydrous workflow for the LiAlH4 reduction of 3-(2-nitroethyl)-1H-indole.

Part 4: Experimental Protocols

Protocol: Anhydrous Reduction of 3-(2-Nitroethyl)-1H-indole to Tryptamine

This protocol is designed as a self-validating system . If at any point the validation checks fail, abort the step to prevent wasting the substrate.

Step 1: System Preparation

  • Assemble a 2-neck round-bottom flask with a reflux condenser and an addition funnel.

  • Flame-dry the entire apparatus under high vacuum (<1 Torr).

  • Validation Check: The glass must be too hot to touch with bare hands. Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.

Step 2: Reagent Suspension

  • Transfer 3.0 equivalents of LiAlH 4​ into the flask under positive Argon flow.

  • Add freshly distilled THF (from sodium/benzophenone) to create a 0.5 M suspension. Cool to 0°C in an ice bath.

  • Validation Check: The suspension should be grey/white. Vigorous bubbling indicates water in the THF; if this occurs, discard and re-distill the solvent.

Step 3: Substrate Addition

  • Dissolve 3-(2-nitroethyl)-1H-indole (1.0 eq) in a minimum volume of dry THF.

  • Add the solution dropwise via the addition funnel over 30 minutes to maintain the internal temperature below 10°C.

  • Validation Check: A gentle exothermic reaction and a slight color change (yellow/orange) indicate successful hydride transfer.

Step 4: Reflux & Reduction

  • Remove the ice bath and gradually warm the reaction to a gentle reflux (66°C) for 4–6 hours.

  • Monitor by TLC (eluent: EtOAc/Hexane) until the starting material spot is completely consumed.

Step 5: The Fieser Quench (Critical Moisture Control Step)

  • Cool the reaction to 0°C. For every x grams of LiAlH 4​ used, perform the following exact sequence dropwise with vigorous stirring:

    • Add x mL of distilled water.

    • Add x mL of 15% aqueous NaOH.

    • Add 3x mL of distilled water.

  • Warm to room temperature and stir for 15 minutes.

  • Validation Check: The formation of a crisp, white, granular precipitate (aluminates) validates a successful quench. If a grey, unfilterable gel forms, the ratios were incorrect or the reaction was heavily contaminated with moisture prior to quenching.

  • Filter the granular salts through a pad of Celite, wash with hot THF, and concentrate the filtrate to yield the crude tryptamine.

Sources

Optimization

Safely scaling up 3-(2-Nitroethyl)-1h-indole production in the laboratory

Welcome to the Process Engineering & Scale-Up Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical process safety, thermodynamic, and kinetic challenges associat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering & Scale-Up Support Center. As a Senior Application Scientist, I have designed this technical guide to address the critical process safety, thermodynamic, and kinetic challenges associated with scaling up the synthesis of 3-(2-nitroethyl)-1H-indole and its nitroalkene precursors.

The synthesis typically involves a Henry (nitroaldol) condensation of indole-3-carboxaldehyde with nitromethane to form a nitrovinyl intermediate, followed by reduction. Due to the energetic nature of nitroalkanes, traditional batch scale-up presents severe thermal hazards. This guide focuses on implementing inherently safer continuous flow technologies and rigorous process controls.

Phase 1: Troubleshooting & Process Safety FAQs

Q1: Why is scaling up the Henry reaction with nitromethane considered a critical safety hazard in traditional batch reactors? A: The fundamental issue lies in the thermodynamics of the intermediates. The base-catalyzed Henry reaction requires the deprotonation of nitromethane to form a nitronate salt. Nitromethane and its alkaline salts are highly energetic materials; specifically, dry nitronate salts are shock-sensitive and potentially explosive[1]. In a large-scale batch reactor, the entire inventory of this energetic intermediate is present at once. Coupled with the highly exothermic nature of the nitroaldol condensation, any failure in the cooling system can lead to a rapid thermal runaway. Process safety dictates that the nitronate salt must never be isolated and its inventory must be minimized[2].

Q2: How does continuous flow chemistry mitigate the risks of nitromethane scale-up? A: Continuous flow reactors (such as plug-flow or microreactor systems) operate on the principle of minimizing the reacting volume at any given moment. By continuously pumping the aldehyde and the nitromethane/base mixture through a static T-mixer into a temperature-controlled residence coil, the system maintains a high surface-area-to-volume ratio[1]. This allows for instantaneous heat dissipation. If a thermal event occurs, it is limited strictly to the micro-volume within the reactor segment, preventing a catastrophic batch-wide runaway[1].

Q3: We are observing poor yields and catalyst poisoning during the downstream reduction of the nitrovinyl intermediate. What is causing this? A: This is almost always a downstream consequence of the upstream quench. The dehydration of the β -nitro alcohol to the nitroalkene requires an acidic quench. However, residual acid or base in the isolated organic phase will severely interfere with subsequent steps[1]. Residual base promotes racemic Michael additions and polymerization of the nitroalkene, while residual acid will rapidly deactivate transition-metal catalysts or react violently with hydride reducing agents[1]. Implementing a highly controlled, in-line biphasic neutralization and washing sequence is a self-validating way to ensure the intermediate is chemically neutral before reduction.

Q4: What are the primary safety considerations for the final reduction step to 3-(2-nitroethyl)-1H-indole? A: The reduction of nitro groups is highly exothermic. If utilizing catalytic hydrogenation, the thermal hazard is compounded by the presence of pressurized hydrogen gas. If utilizing hydride donors (e.g., Lithium Aluminum Hydride), the system requires rigorous exclusion of moisture. Furthermore, the aqueous quench of a hydride reduction generates massive volumes of hydrogen gas, necessitating precise calculation of vent sizing and highly controlled, slow addition rates during scale-up[3].

Phase 2: Process Engineering Data

To justify the transition from batch to flow, the following table summarizes the quantitative safety and efficiency metrics associated with the nitroalkene formation step.

Process ParameterTraditional Batch ReactorContinuous Flow SystemSafety & Quality Impact
Active Nitronate Inventory 100% of batch volume< 1% of total volumeDrastically reduces explosion/runaway severity.
Heat Transfer Area/Volume Low ( 4-5 m 2 /m 3 )Very High (>500 m 2 /m 3 )Prevents localized hot spots and thermal degradation.
Mixing Efficiency Variable (dependent on agitator)Near-instantaneous (Static Mixer)Ensures uniform kinetic progression; reduces side-reactions.
Residence Time Hours10 - 100 secondsLimits the exposure of sensitive intermediates to harsh pH.

Phase 3: Continuous Flow Methodology for Nitroalkene Synthesis

To ensure process safety and reproducibility, the following self-validating continuous flow protocol is recommended for the generation of the nitrovinyl intermediate prior to reduction.

Step 1: Feed Solution Preparation

  • Feed A (Substrate): Prepare a standardized solution of indole-3-carboxaldehyde and nitromethane (typically a 1.05 molar equivalent excess of nitromethane) in a mutually compatible, non-reactive solvent (e.g., methanol/water mixture to ensure solubility)[1].

  • Feed B (Base): Prepare an aqueous solution of the alkaline base (e.g., NaOH).

  • Validation: Calibrate mass flow controllers to ensure the exact stoichiometric delivery of Feed A and Feed B.

Step 2: Continuous Mixing and Nitronate Formation

  • Pump Feed A and Feed B simultaneously into a static T-mixer.

  • Maintain the mixer at a controlled temperature (typically around 15 °C) to manage the initial exotherm of the nitronate salt formation. The high mass transfer of the static mixer ensures the reaction is substantially complete within 10 seconds of residence time[1].

Step 3: Aldol Condensation Residence

  • Direct the effluent from the T-mixer into a temperature-controlled residence coil (e.g., PFA tubing).

  • Maintain the coil at 20 °C. The Henry reaction is typically complete within 100 seconds under these high-mass-transfer conditions[1].

Step 4: In-line Acidic Quench and Dehydration

  • Introduce a third feed (Feed C: Aqueous HCl) via a second T-mixer immediately following the residence coil.

  • The acid forces the dehydration of the β -nitro alcohol into the desired nitroalkene. Critical: The mixing kinetics here must be faster than the degradation kinetics of the intermediate[1].

Step 5: Biphasic Separation and PAT Validation

  • Direct the quenched stream into an in-line liquid-liquid separator.

  • Self-Validation: Utilize in-line Process Analytical Technology (PAT), such as flow-IR or in-line pH probes, to continuously monitor the organic phase. The organic phase must read strictly neutral before being collected or telescoped into the reduction reactor to prevent downstream catalyst poisoning[1].

Phase 4: System Architecture Visualization

G FeedA Feed A: Indole-3-carboxaldehyde + Nitromethane Mixer Static T-Mixer (High Mass Transfer) FeedA->Mixer FeedB Feed B: Alkaline Base (e.g., NaOH aq) FeedB->Mixer Coil Residence Coil (Temp: 20°C, 100s) Mixer->Coil Nitronate Formation Quench In-line Acid Quench (Dehydration) Coil->Quench Aldol Condensation Separator Biphasic Separation & PAT Monitoring Quench->Separator HCl Feed Product Neutral Nitroalkene (To Reduction Step) Separator->Product Organic Phase

Continuous flow architecture for safe nitroalkene synthesis, minimizing nitronate inventory.

References

  • Carlone, A., et al. "Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin." Organic Process Research & Development, 2021.[Link]

  • "Optimization and Scale-Up of the Grandberg Synthesis of 2-Methyltryptamine." Organic Process Research & Development, 2007.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Synthetic Utility: 3-(2-Nitroethyl)-1H-indole vs. Indole-3-acetic acid

In the landscape of indole chemistry, particularly in the synthesis of bioactive molecules and complex natural products, the choice of starting material is paramount. Among the myriad of 3-substituted indoles, 3-(2-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of indole chemistry, particularly in the synthesis of bioactive molecules and complex natural products, the choice of starting material is paramount. Among the myriad of 3-substituted indoles, 3-(2-nitroethyl)-1H-indole and indole-3-acetic acid (IAA) are two foundational pillars, each offering a distinct gateway to different molecular architectures. While structurally similar, the nuance of their side-chain functionality—a nitroethyl group versus a carboxymethyl group—dictates profoundly different chemical reactivity and, consequently, divergent synthetic applications.

This guide provides an in-depth comparison of these two critical reagents. We will dissect their electronic properties, compare their characteristic transformations, and provide quantitative data to inform your selection process. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to make strategic, evidence-based decisions in their synthetic endeavors.

Part 1: Structural and Electronic Profile: The Basis of Divergent Reactivity

At first glance, both molecules share the 1H-indole core and a two-carbon side chain at the C3 position. However, the terminal functional group is the critical point of divergence.

  • 3-(2-Nitroethyl)-1H-indole: The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence significantly lowers the pKa of the α-protons (the CH₂ group adjacent to it), making them susceptible to deprotonation under basic conditions. The primary synthetic value of this moiety, however, lies in its capacity for reduction. The nitro group is essentially a masked amine, making this compound a direct and stable precursor to tryptamine.

  • Indole-3-acetic acid (IAA): The carboxylic acid group (-COOH) is also electron-withdrawing, but its reactivity profile is fundamentally different. It is a versatile handle for a wide array of classical transformations, including esterification, amidation (following activation), and reduction to the corresponding primary alcohol.[1][2] Furthermore, it can participate in more advanced reactions like decarboxylative couplings.

The following diagram illustrates the key structural features and primary reactive sites of each molecule.

G cluster_0 3-(2-Nitroethyl)-1H-indole cluster_1 Indole-3-acetic acid (IAA) a b Primary Reactivity: Reduction (NO₂ → NH₂) Key Intermediate for Tryptamines c d Primary Reactivity: Carboxyl Group Chemistry (Amidation, Esterification, Decarboxylation) Versatile Building Block G cluster_workflow Experimental Workflow: Tryptamine Synthesis start Dissolve 3-(2-nitroethyl)-1H-indole in MeCN/H₂O (60:1) add_catalyst Add Ni(OAc)₂·4H₂O (1 eq) start->add_catalyst Stir add_reductant Portion-wise addition of NaBH₄ (4 eq) at 0°C add_catalyst->add_reductant monitor Stir at RT for 20-30 min Monitor by TLC add_reductant->monitor quench Quench with sat. Na₂CO₃ monitor->quench Reaction complete extract Extract with Ethyl Acetate quench->extract isolate Combine, dry, and concentrate organic layers extract->isolate product Purify Tryptamine Product isolate->product

Sources

Comparative

HPLC method validation for testing 3-(2-Nitroethyl)-1h-indole purity

Beyond C18: Validating a Biphenyl-Based HPLC Method for 3-(2-Nitroethyl)-1H-indole Purity According to ICH Q2(R2) In the synthesis of tryptamine-based therapeutics, melatonin analogs, and serotonin receptor modulators, 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond C18: Validating a Biphenyl-Based HPLC Method for 3-(2-Nitroethyl)-1H-indole Purity According to ICH Q2(R2)

In the synthesis of tryptamine-based therapeutics, melatonin analogs, and serotonin receptor modulators, 3-(2-Nitroethyl)-1H-indole serves as a vital, highly reactive intermediate. However, quantifying the purity of this compound presents a distinct analytical bottleneck. Synthetic pathways frequently leave behind structurally analogous impurities—such as indole-3-carboxaldehyde, unreacted nitromethane, and des-nitro derivatives—that share nearly identical hydrophobic profiles.

As a Senior Application Scientist, I frequently see laboratories default to standard C18 columns for this assay, only to struggle with co-elution and poor peak shapes. This guide objectively compares the performance of a traditional C18 stationary phase (Alternative A) against a specialized Biphenyl column (Product B), providing a self-validating experimental protocol and robust method validation data aligned with the latest [1].

The Mechanistic Flaw of C18 for Indole Precursors

Chromatography is fundamentally an exercise in exploiting molecular differences. Traditional C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because 3-(2-Nitroethyl)-1H-indole and its primary synthetic impurities possess similar hydrophobic bulk, a C18 phase cannot easily differentiate them, leading to overlapping peaks (critical pairs).

The Biphenyl Advantage: A Biphenyl stationary phase introduces orthogonal selectivity. The indole core is highly electron-rich, while the nitroethyl group contains a strongly electron-withdrawing nitro moiety, creating a distinct dipole. The biphenyl ligand engages in π−π interactions with the indole ring and dipole-dipole interactions with the nitro group. This dual-retention mechanism selectively retains the target analyte longer than des-nitro impurities, achieving baseline resolution where C18 fails [2].

SeparationMechanism cluster_0 Alternative A: C18 Column cluster_1 Product B: Biphenyl Column Analyte 3-(2-Nitroethyl)-1H-indole C18 Alkyl Chain (C18) Analyte->C18 Dispersive Only Biphenyl Biphenyl Ligand Analyte->Biphenyl Orthogonal Selectivity Hydro Hydrophobic Interaction (Co-elution Risk) C18->Hydro PiPi π-π & Dipole Interactions (High Selectivity) Biphenyl->PiPi

Fig 1. Mechanistic comparison of stationary phase interactions with indole derivatives.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is built into the workflow to prove the method is fit-for-purpose before any validation parameters are calculated.

Sample & Standard Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock: Dissolve exactly 10.0 mg of 3-(2-Nitroethyl)-1H-indole reference standard in 10 mL of HPLC-grade methanol to ensure complete solubilization of the lipophilic core.

  • Working Solution: Dilute to 100 µg/mL using the diluent.

  • Causality Check: Diluting the final sample in a mixture closely matching the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/broadening) upon injection.

Chromatographic Conditions
  • Columns Tested:

    • Alternative A: Standard C18 (150 x 4.6 mm, 3 µm)

    • Product B: Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid. (Causality: Formic acid suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing for nitrogen-containing indoles).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B hold for 2 mins, ramp to 60% B over 12 mins, hold for 3 mins.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA at 280 nm. (Causality: The conjugated π -system of the indole core exhibits a strong absorption maximum near 280 nm, maximizing the signal-to-noise ratio).

Comparative Performance Data

Before proceeding to full ICH validation, we must establish that the Biphenyl column outperforms the C18 alternative in resolving the critical pair: 3-(2-Nitroethyl)-1H-indole and Indole-3-carboxaldehyde.

Table 1: Chromatographic Suitability (C18 vs. Biphenyl)

ParameterAlternative A (C18)Product B (Biphenyl)ICH Requirement
Retention Time (RT) 8.45 min10.12 minN/A
Resolution ( Rs​ ) 1.2 (Co-elution)3.8 (Baseline) >1.5
Tailing Factor ( Tf​ ) 1.651.08 ≤1.5
Theoretical Plates ( N ) 8,50018,200 >2000

Conclusion: The C18 column fails the system suitability requirement for resolution ( Rs​<1.5 ). The Biphenyl column successfully resolves the critical pair, making it the only viable candidate for ICH Q2(R2) validation.

ICH Q2(R2) Method Validation Lifecycle

With the Biphenyl method selected, we execute a comprehensive validation according to the updated [3], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.

ValidationWorkflow Dev Method Development Spec Specificity (Impurity Spiking) Dev->Spec Lin Linearity & Range (ICH Q2(R2)) Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Testing Acc->Rob

Fig 2. Sequential workflow for ICH Q2(R2) analytical method validation.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of impurities. We performed forced degradation (acid, base, peroxide, UV light) on 3-(2-Nitroethyl)-1H-indole. The Biphenyl column demonstrated zero peak interference at the 10.12 min retention time. Peak purity analysis via PDA confirmed a purity angle less than the purity threshold across the entire main peak.

Linearity and Range

Linearity was evaluated by injecting five concentration levels ranging from 50% to 150% of the target working concentration (50, 75, 100, 125, 150 µg/mL). Acceptance is based on the closeness of fitted values to actuals, with strict scrutiny on the residuals.

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of 3-(2-Nitroethyl)-1H-indole into a synthetic matrix at 50%, 100%, and 150% levels. Triplicate injections were performed at each level.

Precision (Repeatability)

Method precision was validated by performing six independent preparations of the 100 µg/mL standard. The %RSD of the peak areas was calculated to ensure instrumental and preparative consistency.

Table 2: ICH Q2(R2) Validation Results (Biphenyl Column)

Validation ParameterExperimental ResultAcceptance CriteriaPass/Fail
Specificity No interference from degradantsPeak Purity Angle < ThresholdPASS
Linearity ( R2 ) 0.9998 (Range: 50-150 µg/mL) R2≥0.999 PASS
Accuracy (Recovery) 99.4% – 100.8%98.0% – 102.0%PASS
Repeatability (%RSD) 0.65% ( n=6 ) ≤2.0% PASS
LOD / LOQ 0.05 µg/mL / 0.15 µg/mLS/N 3 (LOD) / 10 (LOQ)PASS
Robustness RT shift <0.2 min with ±2% organic Rs​>1.5 maintainedPASS

Conclusion

Method development is not merely about finding a peak; it is about proving the chemical causality behind that peak's isolation. For complex, polarizable aromatics like 3-(2-Nitroethyl)-1H-indole, standard dispersive C18 chromatography is fundamentally inadequate.

By transitioning to a Biphenyl stationary phase , laboratories can leverage π−π and dipole-dipole interactions to achieve baseline resolution of critical synthetic impurities. As demonstrated by the rigorous ICH Q2(R2) validation data, this orthogonal approach provides superior specificity, flawless accuracy, and an exceptionally robust analytical lifecycle suitable for pharmaceutical release testing.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."[Link]

  • Manwill, P. K., & Flores-Bocanegra, L. "Kratom (Mitragyna speciosa) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products." National Institutes of Health (PMC).[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines.[Link]

Validation

Validating 3-(2-Nitroethyl)-1H-indole Synthesis: A Comparative Analytical Guide

For researchers and drug development professionals synthesizing tryptamine derivatives, 3-(2-Nitroethyl)-1H-indole serves as a critical intermediate. The reduction of its nitro group yields tryptamine, a foundational sca...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing tryptamine derivatives, 3-(2-Nitroethyl)-1H-indole serves as a critical intermediate. The reduction of its nitro group yields tryptamine, a foundational scaffold for numerous neuroactive and pharmaceutical compounds. However, the multi-step synthesis—typically progressing from indole to indole-3-carboxaldehyde, then to 3-(2-nitrovinyl)indole, and finally to the saturated 3-(2-nitroethyl)-1H-indole—requires rigorous analytical validation at each stage to ensure structural integrity and purity.

This guide provides an authoritative comparison of Fourier Transform Infrared (FTIR) spectroscopy against Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the success of this synthesis. It also outlines a self-validating experimental protocol grounded in established chemical causality.

Synthesis Workflow & Mechanistic Causality

The synthesis of 3-(2-nitroethyl)-1H-indole is typically achieved via a three-step pathway [1].

  • Formylation: Indole undergoes a Vilsmeier-Haack reaction (using POCl₃ and DMF) to yield indole-3-carboxaldehyde.

  • Nitroaldol (Henry) Condensation: The aldehyde is coupled with nitromethane in the presence of a base (e.g., sodium ethoxide) to form the conjugated intermediate, 3-(2-nitrovinyl)indole.

  • Reduction: The alkene double bond is selectively reduced (often using NaBH₄) to yield the final saturated product, 3-(2-nitroethyl)-1H-indole.

Validating the success of this synthesis inherently means proving that the final reduction step was successful without cleaving the nitro group or altering the indole core.

Synthesis Indole Indole Formylation Vilsmeier-Haack Formylation (POCl3, DMF) Indole->Formylation I3C Indole-3-carboxaldehyde Formylation->I3C Henry Henry Reaction (Nitromethane, Base) I3C->Henry Nitrovinyl 3-(2-Nitrovinyl)indole Henry->Nitrovinyl Reduction Reduction (NaBH4) Nitrovinyl->Reduction Target 3-(2-Nitroethyl)-1H-indole Reduction->Target

Diagram 1: Three-step synthetic workflow for 3-(2-Nitroethyl)-1H-indole.

FTIR Spectroscopy: The First-Line Validation Tool

FTIR spectroscopy is highly sensitive to changes in molecular dipole moments, making it an exceptional tool for tracking functional group transformations [2]. Because oxygen is highly electronegative, the N-O bonds in the nitro group are highly polar. Delocalization creates two equivalent N-O bonds, resulting in two unusually intense, diagnostic stretching peaks: an asymmetric stretch and a symmetric stretch [3].

To validate the successful conversion of 3-(2-nitrovinyl)indole to 3-(2-nitroethyl)-1H-indole, the FTIR spectrum must demonstrate the causality of the reduction:

  • Retention of the Nitro Group: Strong peaks at ~1550 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) must remain intact [3].

  • Loss of Conjugation: The conjugated C=C alkene stretch of the nitrovinyl intermediate (~1620–1640 cm⁻¹) must disappear.

  • Appearance of sp³ C-H Bonds: The formation of the saturated ethyl linker is confirmed by the emergence of aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2850–2950 cm⁻¹).

  • Indole Core Integrity: The characteristic indole N-H stretch must be preserved as a sharp/broad band at ~3300–3400 cm⁻¹ [1].

Table 1: FTIR Peak Assignments for Synthesis Validation
Functional GroupExpected Wavenumber (cm⁻¹)Diagnostic Significance
Indole N-H Stretch 3300 – 3400Confirms the indole ring remains intact.
Aliphatic C-H Stretch 2850 – 2950Critical: Confirms successful reduction of the vinyl group to an ethyl group.
Alkene C=C Stretch ~1620 (Absence required)Critical: Absence confirms no unreacted 3-(2-nitrovinyl)indole remains.
Asymmetric NO₂ Stretch ~1550Confirms the nitro group was not over-reduced to an amine.
Symmetric NO₂ Stretch ~1350Secondary confirmation of the intact nitro group.

Comparative Analysis: FTIR vs. NMR vs. LC-MS

While FTIR is an excellent qualitative tool for functional group verification, modern pharmaceutical analysis relies on orthogonal techniques to ensure absolute structural certainty and purity [4][5].

Table 2: Analytical Technique Comparison for 3-(2-Nitroethyl)-1H-indole
FeatureFTIR Spectroscopy¹H & ¹³C NMR SpectroscopyLC-MS
Primary Utility Rapid functional group identification (NO₂, N-H, sp³ C-H).Exact structural connectivity and quantitative purity (qNMR).Molecular weight confirmation and trace impurity detection.
Validation Role Confirms reduction success via loss of C=C and retention of NO₂.Confirms the exact position of protons (e.g., two distinct CH₂ triplets in the ethyl chain).Confirms the exact mass ([M+H]⁺ = 191.2 m/z) and detects ppb-level byproducts.
Sensitivity Low (detects impurities >1%).Moderate (detects impurities >0.1%).High (detects impurities at parts-per-billion levels) [4].
Throughput & Cost High throughput, minimal sample prep, low cost [5].Moderate throughput, requires deuterated solvents, high cost.Low throughput, requires method development, very high cost.

Expert Insight: FTIR should be utilized as a rapid, in-process control (IPC) tool to monitor the disappearance of the intermediate. Once FTIR confirms the functional group transformation, NMR should be deployed to map the atomic connectivity, followed by LC-MS to qualify trace impurities against ICH Q3A guidelines [4].

Validation Start Crude 3-(2-Nitroethyl)-1H-indole FTIR FTIR Spectroscopy (First-Line Screen) Start->FTIR CheckPeaks Check Key Peaks: 1550 & 1350 cm⁻¹ (NO2) Absence of 1620 cm⁻¹ (C=C) FTIR->CheckPeaks PassFTIR Peaks Match? CheckPeaks->PassFTIR Fail Repurify / Resynthesize PassFTIR->Fail No NMR 1H & 13C NMR (Structural Connectivity) PassFTIR->NMR Yes LCMS LC-MS (Trace Impurities & MW) NMR->LCMS Valid Validated Product LCMS->Valid

Diagram 2: Orthogonal analytical decision tree for validating synthesis success.

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol incorporates built-in causality checks. If a step fails, the physical or analytical readout will immediately indicate the point of failure.

Phase 1: Synthesis & Purification
  • Reduction: Dissolve 3-(2-nitrovinyl)indole (1.0 eq) in a mixture of THF and methanol (3:1 ratio). Causality: Methanol acts as a proton source required for the NaBH₄ reduction mechanism.

  • Reagent Addition: Cool the solution to 0°C. Slowly add NaBH₄ (1.5 eq) in portions. Causality: Controlling the temperature prevents the exothermic over-reduction of the nitro group to an amine.

  • Quenching: Stir for 2 hours, then quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate) [1].

Phase 2: FTIR Validation Workflow
  • Sample Preparation (ATR-FTIR): Ensure the purified solid is completely dry. Causality: Residual water will produce a massive, broad O-H stretch at ~3200-3600 cm⁻¹, which will mask the critical indole N-H stretch.

  • Background Scan: Collect a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO₂ and ambient moisture.

  • Data Acquisition: Place 1-2 mg of the solid 3-(2-nitroethyl)-1H-indole onto the ATR crystal. Apply the pressure clamp to ensure uniform contact. Scan from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Spectral Interpretation (The Self-Validation Check):

    • Identify the "eye teeth" peaks at 1550 cm⁻¹ and 1350 cm⁻¹ [3]. If absent, the nitro group was destroyed (likely over-reduced).

    • Check the 1620 cm⁻¹ region. If a sharp peak is present, unreacted 3-(2-nitrovinyl)indole remains. The reaction must be pushed further or repurified.

    • Check the 2850–2950 cm⁻¹ region. The presence of these peaks confirms the successful generation of the saturated ethyl chain.

References

  • Madu, P. C., Owolabi, B. J., Okodugha, V. O., & Emuokhonun, G. A. (2023). Synthesis, characterization (FTIR) and antibacterial test of 3-(2-Nitroethyl)indole. Global Scientific Journal, 11(10). Available at:[Link]

  • Difference between FTIR and NMR? (2023). Rocky Mountain Labs. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at:[Link]

  • FTIR vs LC-MS: Detecting Pharmaceutical Impurities. (2025). Patsnap Eureka. Available at:[Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (2024). ResearchGate. Available at: [Link]

Comparative

Alkylating Agents in Tryptamine Synthesis: 3-(2-Bromoethyl)indole vs. 3-(2-Nitroethyl)-1H-indole

Executive Summary In the development of neuroactive compounds and complex indole alkaloids, the installation of the indole-3-ethyl (tryptamine) scaffold is a critical synthetic node. While 3-(2-bromoethyl)indole is the u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neuroactive compounds and complex indole alkaloids, the installation of the indole-3-ethyl (tryptamine) scaffold is a critical synthetic node. While 3-(2-bromoethyl)indole is the undisputed workhorse for classical polar nucleophilic substitutions, 3-(2-nitroethyl)-1H-indole offers a highly specialized, orthogonal approach for radical-mediated alkylations. This guide objectively compares the mechanistic paradigms, performance metrics, and experimental workflows of these two distinct alkylating agents, providing drug development professionals with the data necessary to select the optimal reagent for late-stage functionalization.

Mechanistic Paradigms: Polar vs. Single-Electron Pathways

The Classical Electrophile: 3-(2-Bromoethyl)indole

3-(2-bromoethyl)indole operates via a standard bimolecular nucleophilic substitution (SN2) mechanism. The high polarizability and excellent leaving group ability of the bromide ion make this reagent highly reactive toward a broad spectrum of nucleophiles, including primary/secondary amines, thiols, and alkoxides. It is frequently employed in the synthesis of complex tryptamine-derived therapeutics, such as tropane-based ibogaine analogs, via direct nucleophilic substitution[1].

However, this high reactivity comes at a cost: in the presence of strong or sterically hindered bases, the reagent is highly susceptible to E2 elimination, irreversibly yielding 3-vinylindole.

The Unconventional Radical Precursor: 3-(2-Nitroethyl)-1H-indole

Conversely, the unactivated aliphatic nitro group in 3-(2-nitroethyl)-1H-indole is traditionally viewed as a synthetic dead-end for SN2 chemistry. However, recent methodological leaps have demonstrated that unactivated nitro groups can serve as excellent leaving groups under radical-mediated dearomatization or single-electron transfer (SET) conditions[2][3].

By subjecting the nitro compound to a radical initiator or photoredox catalyst, the nitro group is expelled as a nitrite radical/anion, generating a transient, carbon-centered indole-3-ethyl radical. This denitrative pathway provides a distinct method for activation, allowing the unactivated aliphatic nitro group to serve as an unconventional alkylating agent[2]. This approach is entirely orthogonal to polar chemistry, allowing the alkylating agent to survive environments rich in polar nucleophiles until triggered by SET.

Pathway Visualizations

SN2_Bromo Nuc Nucleophile (e.g., 2° Amine) TS SN2 Transition State [Nuc···CH2···Br]‡ Nuc->TS Backside Attack Elec 3-(2-Bromoethyl)indole Elec->TS Prod Tryptamine Derivative TS->Prod C-N Bond Formation Byprod Bromide Ion (Br⁻) TS->Byprod Leaving Group

Classic SN2 substitution pathway of 3-(2-bromoethyl)indole with a nucleophile.

Radical_Nitro Nitro 3-(2-Nitroethyl)indole Radical Indole-3-ethyl Radical (•CH2CH2-Ind) Nitro->Radical Denitration Byprod Nitrite (NO2⁻/NO2•) Nitro->Byprod Expulsion SET Single Electron Transfer (Photoredox/Initiator) SET->Radical Activation Prod Alkylated Scaffold Radical->Prod Radical Addition Acceptor Radical Acceptor (e.g., Michael Acceptor) Acceptor->Prod

Radical-mediated denitrative alkylation pathway utilizing 3-(2-nitroethyl)indole.

Quantitative Performance Matrix

The following table summarizes the operational parameters and performance metrics of both reagents based on standard synthetic applications:

Parameter3-(2-Bromoethyl)indole3-(2-Nitroethyl)-1H-indole
Primary Reaction Pathway Polar Nucleophilic Substitution (SN2)Single Electron Transfer (Radical)
Leaving Group Bromide (Br⁻)Nitrite (NO2⁻) / Nitrogen Dioxide (NO2•)
Typical Alkylation Yields 75–95%45–70%
Standard Operating Temperature 25 °C to 80 °C80 °C to 110 °C (or RT with Photoredox)
Reagent Equivalents Required 1.0 – 1.2 eq.1.5 – 3.0 eq. (due to radical termination)
Chemoselectivity Low (Reacts with amines, thiols, alcohols)High (Orthogonal to polar nucleophiles)
Major Competing Pathway E2 Elimination (forming 3-vinylindole)Radical dimerization / H-atom abstraction

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind critical experimental choices is explicitly detailed.

Protocol A: N-Alkylation using 3-(2-Bromoethyl)indole

Objective: High-yielding SN2 transfer of the indole-3-ethyl group to a secondary amine.

  • Activation & Scavenging: Suspend 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) in dry acetonitrile (MeCN) under an inert atmosphere.

    • Causality: A mild, insoluble base is selected over strong, soluble bases (e.g., NaOH or NaH) to prevent the competing E2 elimination of the bromoethyl group, which would irreversibly yield the unreactive 3-vinylindole.

  • Coupling: Add 1.0 equivalent of the secondary amine, followed by dropwise addition of 1.1 equivalents of 3-(2-bromoethyl)indole dissolved in MeCN.

  • Thermal Promotion: Heat the reaction mixture to 75 °C and stir for 12 hours.

  • Self-Validation Checkpoint: The reaction progress must be definitively tracked via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active 3-(2-bromoethyl)indole spot and the appearance of a new, highly polar spot that stains positively with ninhydrin (indicating the alkylated amine) confirms successful SN2 turnover.

  • Workup: Filter the suspension to remove inorganic salts, concentrate the filtrate in vacuo, and purify via flash column chromatography.

Protocol B: Radical Denitrative Alkylation using 3-(2-Nitroethyl)-1H-indole

Objective: C-C bond formation via single-electron transfer and radical trapping.

  • Degassing (Critical Step): Dissolve 1.5 equivalents of 3-(2-nitroethyl)-1H-indole and 1.0 equivalent of a radical acceptor (e.g., an electron-deficient alkene) in degassed toluene. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent diradical. Failing to strictly remove dissolved O₂ will result in rapid quenching of the intermediate indole-3-ethyl radical, halting the alkylation cascade and leading to complex peroxide byproducts.

  • Initiation: Add a radical initiator (e.g., AIBN) and a hydrogen atom donor/reductant (e.g., Bu₃SnH). Alternatively, utilize a photoredox catalyst under blue LED irradiation.

  • Propagation: Heat the mixture to 90 °C (if using thermal initiation) for 4–6 hours to drive the denitration and subsequent radical addition.

  • Self-Validation Checkpoint: To confirm the radical mechanism and rule out spurious polar additions, run a parallel control experiment spiked with 1.0 equivalent of TEMPO. Complete suppression of the alkylated product and the isolation of a TEMPO-indole adduct definitively validates the single-electron transfer (SET) pathway.

  • Workup: Quench the reaction, remove tin residues (if applicable) using aqueous KF, and purify via chromatography.

References

  • Alkylative Dearomatization by Using an Unactivated Aryl Nitro Group as a Leaving Group: Access to Diversified Alkylated Spiro[5.5]trienones Source: ACS Organic Letters URL:2

  • Comparison of Substituting Ability of Nitronate versus Enolate for Direct Substitution of a Nitro Group Source: MDPI Molecules URL:3

  • Tropane-Based Ibogaine Analog Rescues Folding-Deficient Serotonin and Dopamine Transporters Source: ACS Pharmacology & Translational Science URL:1

Sources

Validation

Advanced Analytical Validation of 3-(2-Nitroethyl)-1H-indole: GC-MS Performance vs. Alternative Modalities

Introduction 3-(2-Nitroethyl)-1H-indole (C10H10N2O2, MW: 190.20 g/mol ) is a fundamental synthetic intermediate[1] utilized in the production of tryptamine-based therapeutics, radiopharmaceuticals (such as [18F]Rucaparib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-Nitroethyl)-1H-indole (C10H10N2O2, MW: 190.20 g/mol ) is a fundamental synthetic intermediate[1] utilized in the production of tryptamine-based therapeutics, radiopharmaceuticals (such as [18F]Rucaparib precursors)[2], and various neurochemical probes. As a Senior Application Scientist, I frequently observe laboratories struggling with the analytical validation of this specific compound. The primary culprit behind these analytical failures is the inherent thermolability of the aliphatic nitro group.

This guide objectively compares optimized Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like LC-MS/MS and Nuclear Magnetic Resonance (NMR). By understanding the causality behind molecular degradation, we can design a field-proven, self-validating protocol to ensure absolute scientific integrity in your drug development workflows.

The Causality of Experimental Design: Overcoming Thermal Degradation

When researchers inject 3-(2-nitroethyl)-1H-indole into a standard GC-MS system, they often observe a confusing chromatogram. Instead of a pristine molecular ion (M+ at m/z 190), the mass spectrum is dominated by a base peak at m/z 143. Why does this happen?

Standard GC inlets operate isothermally at high temperatures (typically 250°C) to ensure rapid sample volatilization. However, aliphatic nitro compounds are highly susceptible to thermally induced degradation[3]. Under high heat, 3-(2-nitroethyl)-1H-indole undergoes a rapid elimination reaction, losing nitrous acid (HNO2) to form 3-vinylindole. Consequently, standard GC-MS does not measure the intact precursor, but rather its thermal artifact. This destroys the quantitative reliability of the assay and leads to false impurity profiles.

To achieve trustworthy validation, the experimental design must eliminate this thermal stress. This is accomplished by replacing standard split/splitless injection with Programmable Temperature Vaporizing (PTV) or Cold On-Column (COC) injection techniques. These methods introduce the sample at low temperatures before gently ramping the heat, preserving the molecule's structural integrity.

Visualizing the Analytical Decision Tree

GCMS_Workflow Sample 3-(2-Nitroethyl)-1H-indole (MW: 190.20 g/mol) Injection GC Inlet Introduction Sample->Injection Standard Standard Split/Splitless (Isothermal >250°C) Injection->Standard High Heat PTV PTV / Cold On-Column (Ramp: 60°C to 280°C) Injection->PTV Gentle Heating Degradation Thermal Elimination (-HNO2) Standard->Degradation Artifact 3-Vinylindole Artifact (False Quantitation) Degradation->Artifact Intact Intact Volatilization PTV->Intact EIMS EI-MS (70 eV) Accurate M+ (m/z 190) Intact->EIMS

Fig 1: GC-MS injection workflow and thermal degradation pathways of 3-(2-Nitroethyl)-1H-indole.

Self-Validating Experimental Protocol: PTV-GC-MS

To establish a self-validating system, every protocol must include internal checks. In this method, the use of an isotopically labeled internal standard ensures that any matrix effects or residual degradation are mathematically corrected[3][4], while specific ion ratios monitor instrument health.

Step 1: Sample Preparation
  • Dissolution : Dissolve 1.0 mg of 3-(2-nitroethyl)-1H-indole in 1.0 mL of LC-MS grade ethyl acetate. Note: Avoid protic solvents like methanol, which can cause baseline noise and expansion volume issues in GC.

  • Internal Standard : Spike the solution with 10 µL of Tryptamine-d4 (100 µg/mL) to act as a quantitative reference.

  • Storage : Vortex for 30 seconds and transfer to an amber autosampler vial with a deactivated glass insert.

Step 2: GC Parameters (Agilent 7890B or equivalent)
  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm). The non-polar stationary phase minimizes active site adsorption.

  • Inlet (PTV Mode) : Initial temperature 60°C (hold 0.1 min), ramp at 600°C/min to 280°C. This rapid, post-injection heating vaporizes the analyte instantaneously, minimizing residence time and thermal breakdown.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program : 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Step 3: MS Parameters (EI Mode)
  • Temperatures : Ion Source at 230°C; Quadrupole at 150°C.

  • Ionization Energy : 70 eV.

  • Acquisition : Full Scan (m/z 50–300) for library matching, overlaid with Selected Ion Monitoring (SIM) at m/z 190 (target) and m/z 143 (qualifier/degradation monitor).

  • Self-Validation Check : Calculate the ratio of m/z 143 to m/z 190. If this ratio exceeds 0.5, it indicates that thermal degradation is occurring, and immediate inlet maintenance (e.g., liner replacement and deactivation) is required.

Comparative Data: Product Performance vs. Alternatives

How does optimized PTV-GC-MS compare to other analytical modalities for the validation of this specific compound?

Analytical ModalitySensitivity (LOD)Structural SpecificityThermal Degradation RiskCost / ThroughputBest Use Case
PTV-GC-MS ~5-10 ng/mLHigh (EI fragmentation library)Low (If PTV is properly tuned)Moderate / HighRoutine purity validation & volatile impurity profiling.
Standard GC-MS N/A (Degrades)Low (Measures artifact)Extreme Low / HighNot recommended for aliphatic nitro compounds.
LC-MS/MS (ESI) ~1-5 ng/mLVery High (MRM transitions)None (Soft ionization)High / ModerateTrace quantification of tryptamines in biological matrices[5].
1H / 13C NMR ~1 mg/mLAbsolute (Isomer differentiation)None (Room temp analysis)High / LowAbsolute structural confirmation of newly synthesized batches.
Expert Synthesis and Recommendations

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a "safe" route devoid of thermal degradation risks[5], it lacks the extensive, standardized Electron Ionization (EI) spectral libraries that make GC-MS the workhorse of synthetic chemistry labs. Furthermore, LC-MS/MS is often blind to non-ionizable volatile impurities that GC-MS easily detects.

By utilizing a PTV or Cold On-Column inlet, researchers can leverage the full resolving power of GC-MS for 3-(2-nitroethyl)-1H-indole validation without falling victim to thermal artifacts. Always monitor the m/z 143 peak as an internal system suitability check; its absence confirms the integrity of your inlet and the trustworthiness of your analytical data.

Sources

Safety & Regulatory Compliance

Safety

3-(2-Nitroethyl)-1h-indole proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating Environmental Health and Safety (EHS) protocols is just as critical as the synthetic methodologies themselves. The compound 3-(2-Nitroethyl)-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating Environmental Health and Safety (EHS) protocols is just as critical as the synthetic methodologies themselves. The compound 3-(2-Nitroethyl)-1H-indole (CAS: 31731-23-4) is a highly valuable synthetic intermediate, frequently utilized in the development of tryptamine derivatives and related pharmaceutical agents[1].

However, the presence of the nitroaliphatic moiety necessitates strict handling and disposal protocols. Nitro compounds inherently possess a localized oxidizing potential within their organic framework. While 3-(2-Nitroethyl)-1H-indole is stable under standard ambient conditions, improper disposal—such as mixing with strong reducing agents, alkalis, or attempting unvalidated in-lab chemical destruction—can lead to uncontrolled exothermic reactions or the generation of highly toxic amine byproducts[2].

The following guide provides a comprehensive, step-by-step operational plan for the safe handling, accumulation, and ultimate disposal of 3-(2-Nitroethyl)-1H-indole in a professional laboratory setting.

Chemical Characterization & Waste Profiling

Before implementing a disposal plan, the waste stream must be accurately profiled. According to the principles outlined in Prudent Practices in the Laboratory, understanding the physicochemical properties of a substance is the first step in risk mitigation[2].

Table 1: Physicochemical Properties & Waste Characterization

ParameterValue / SpecificationEHS Implication
CAS Number 31731-23-4[1]Essential for accurate hazardous waste manifesting.
Molecular Formula C10H10N2O2[1]High carbon/nitrogen content; dictates incineration combustion parameters.
Density ~1.289 g/cm³[1]Heavier than water; relevant for spill containment in multiphase systems.
Reactivity Profile Incompatible with strong oxidizers, strong bases, and reducing agents.Critical: Must be strictly segregated from metal hydrides (e.g., LiAlH4) in waste streams to prevent exothermic reduction.
EPA RCRA Status Unlisted, but evaluated for characteristic toxicity/reactivity.Managed as hazardous organic waste; destined for high-temperature incineration.

The Causality of Disposal: Why Incineration?

A common operational question from researchers is whether nitro compounds can be chemically neutralized (e.g., via reduction to the corresponding amine) in the lab prior to disposal. This practice is strongly discouraged.

The Scientific Rationale: In-lab chemical reduction of 3-(2-Nitroethyl)-1H-indole yields tryptamine derivatives. This process is not only highly exothermic but also replaces one hazardous waste stream with another that possesses potent pharmacological activity and distinct regulatory liabilities.

Instead, the ultimate, self-validating disposal method is commercial high-temperature incineration [3]. EPA Resource Conservation and Recovery Act (RCRA) compliant incinerators operate at temperatures exceeding 1100°C with a residence time of >2 seconds. Under these conditions, the organic framework is subjected to complete thermal oxidation, achieving a Destruction and Removal Efficiency (DRE) of 99.99%[4][5]. The nitrogen content is converted to NOx, which is subsequently neutralized by industrial gas scrubbers, ensuring zero hazardous environmental release.

Step-by-Step Operational Disposal Protocol

To ensure compliance and safety, implement the following self-validating workflow for the disposal of 3-(2-Nitroethyl)-1H-indole and its associated contaminated materials (e.g., filter paper, TLC plates, residual solvents).

Phase 1: Point-of-Generation Segregation
  • Designate a Specific Waste Stream: Do not mix 3-(2-Nitroethyl)-1H-indole waste with general halogenated or non-halogenated solvent waste. Create a dedicated "Solid Organic Waste - Nitro Compounds" stream.

  • Verify Compatibility: Ensure no strong acids, bases, or reducing agents (e.g., sodium borohydride, palladium catalysts) are introduced into this specific waste container. Causality: Transition metals can catalyze the violent decomposition of nitro organics.

Phase 2: Containment and Accumulation
  • Select the Receptacle: Use high-density polyethylene (HDPE) wide-mouth containers or amber glass jars for solid waste. Ensure the lid features a secure, leak-proof PTFE liner.

  • Establish a Satellite Accumulation Area (SAA): Store the waste container in a designated, well-ventilated SAA within the laboratory (preferably under a fume hood or vented cabinet)[2].

  • Volume Limits: Never allow the container to exceed 90% capacity to prevent pressure buildup and allow for safe handling.

Phase 3: Labeling and Transfer
  • Apply GHS/RCRA Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste: Contains 3-(2-Nitroethyl)-1H-indole (Organic Nitro Compound). Toxic/Irritant."

  • Date the Container: Mark the accumulation start date. Under standard RCRA regulations, once a container is moved to a Central Accumulation Area (CAA), it must be shipped off-site within 90 days (for Large Quantity Generators)[6].

Phase 4: Final Disposition
  • Engage EHS: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.

  • Manifesting: EHS will manifest the waste for transport via a licensed hazardous materials courier to an EPA-permitted thermal treatment (incineration) facility[4].

Visualizing the Waste Management Workflow

The following diagram illustrates the logical flow of the disposal protocol, ensuring a closed-loop system from generation to ultimate destruction.

G Start Waste Generation: 3-(2-Nitroethyl)-1H-indole Segregation Chemical Segregation (Isolate from Reducers/Catalysts) Start->Segregation Containment Primary Containment (HDPE / Amber Glass) Segregation->Containment Labeling RCRA & GHS Labeling (Hazardous Waste) Containment->Labeling Storage Satellite Accumulation Area (Ventilated, < 90 Days) Labeling->Storage Transport Licensed HazMat Transport (Institutional EHS) Storage->Transport Incineration High-Temp Incineration (>1100°C, 99.99% DRE) Transport->Incineration

Workflow for the compliant segregation, accumulation, and incineration of organic nitro waste.

Emergency Protocol: Accidental Spillage

In the event of a dry powder spill of 3-(2-Nitroethyl)-1H-indole on the benchtop or floor, the disposal protocol shifts to emergency containment:

  • Isolate the Area: Evacuate non-essential personnel. Ensure no ignition sources or reactive chemicals are nearby.

  • Don Appropriate PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill is large and aerosolization is a risk, a properly fitted N95 or P100 particulate respirator is required[2].

  • Containment: Do NOT dry sweep, as this generates hazardous dust. Lightly moisten the spilled powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress dust formation.

  • Collection: Use a dedicated spill kit scoop or disposable cardboard to collect the moistened material.

  • Disposal of Debris: Place the collected material, along with all contaminated cleanup supplies (paper towels, outer gloves), into a heavy-duty hazardous waste bag. Label as detailed in Phase 3 and submit for incineration.

References

  • LookChem. (n.d.). Cas 31731-23-4, 3-(2-NITROETHYL)INDOLE. Retrieved March 31, 2026, from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved March 31, 2026, from[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved March 31, 2026, from[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Applicability and Requirements of the RCRA Organic Air Emission Standards. Retrieved March 31, 2026, from[Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Chapter 2 Section 3.2 - Incinerators. Retrieved March 31, 2026, from[Link]

Sources

Handling

Personal protective equipment for handling 3-(2-Nitroethyl)-1h-indole

As a Senior Application Scientist, I approach the handling of chemical intermediates not merely as a procedural checklist, but as a comprehensive system of risk mitigation grounded in fundamental chemistry. 3-(2-Nitroeth...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of chemical intermediates not merely as a procedural checklist, but as a comprehensive system of risk mitigation grounded in fundamental chemistry. 3-(2-Nitroethyl)-1H-indole is a highly valuable synthetic precursor, most notably utilized in the synthesis of tryptamine derivatives via nitro reduction. However, its molecular architecture demands rigorous, causality-driven safety protocols.

This guide provides researchers, scientists, and drug development professionals with the authoritative operational and logistical framework required to handle this compound safely and efficiently.

Chemical Profile & Physical Data

Before designing a safety protocol, we must understand the physical behavior of the molecule. The extremely low vapor pressure of 3-(2-Nitroethyl)-1H-indole indicates that inhalation of volatile gas is highly unlikely at room temperature. The primary exposure vector is the aerosolization of fine particulate dust during mechanical handling.

PropertyValueScientific Implication
CAS Number 31731-23-4[1]Unique identifier for safety tracking.
Molecular Formula C10H10N2O2[2]Contains reactive nitroaliphatic moiety.
Molecular Weight 190.20 g/mol [2]Heavy enough to settle, but fine dust can aerosolize.
Boiling Point 407.5 °C (at 760 mmHg)[1]Thermally stable under standard lab conditions.
Flash Point 200.2 °C[1]Low flammability risk at room temperature.
Vapor Pressure 7.53E-07 mmHg (at 25°C)[1]Negligible off-gassing; primary risk is particulate.

Mechanistic Toxicology: The "Why" Behind the PPE

Safety protocols fail when operators do not understand the causality of the hazard. 3-(2-Nitroethyl)-1H-indole presents a dual-threat mechanism if systemic exposure occurs:

  • The Indole Core: Highly lipophilic, allowing the molecule to easily bypass the aqueous barriers of the stratum corneum (dermal layer) and cellular membranes.

  • The Nitroethyl Group: Once absorbed, nitroaliphatic compounds can undergo enzymatic nitroreduction in vivo, potentially leading to oxidative stress, protein adduction, or methemoglobinemia.

MechanisticTox A 3-(2-Nitroethyl)-1H-indole (Exposure) B Dermal/Inhalation Absorption A->B C Lipophilic Transport (Indole Core) B->C D Enzymatic Nitroreduction C->D E Oxidative Stress & Cellular Toxicity D->E

Fig 1: Mechanistic pathway of systemic exposure and cellular toxicity for nitroethyl indoles.

Personal Protective Equipment (PPE) Matrix

Based on the guidelines set forth by the Occupational Safety and Health Administration (OSHA)[3] and Prudent Practices in the Laboratory[4], handling this compound requires a modified Level C protection ensemble tailored for fine organic powders.

PPE ComponentSpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)The lipophilic indole core permeates latex rapidly. Nitrile provides superior chemical resistance against organic permeation.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects ocular mucosa from micro-particulate dust generated during spatulation and weighing.
Respiratory N95 or P100 Particulate RespiratorPrevents inhalation of airborne dust. While vapor pressure is low, mechanical agitation creates inhalable micro-particles.
Body Protection Flame-Resistant (FR) Lab Coat & ApronPrevents the accumulation of static-charged chemical dust on street clothing, which could lead to chronic secondary exposure.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the integrity check of the current step has passed.

HandlingWorkflow Prep 1. PPE Donning (Nitrile, N95/P100, Goggles) Hood 2. Engineering Controls (Operate in Fume Hood) Prep->Hood Weigh 3. Static-Free Weighing (Avoid Dust Generation) Hood->Weigh Transfer 4. Closed-System Transfer (Argon/N2 Blanket) Weigh->Transfer Clean 5. Decontamination (Solvent Wipe & Segregation) Transfer->Clean

Fig 2: Step-by-step operational workflow for the safe handling of 3-(2-Nitroethyl)-1H-indole.

Step 1: Environmental Preparation & PPE Donning

  • Action: Don all PPE. Verify fume hood face velocity is between 0.4 and 0.6 m/s.

  • Causality: This specific velocity ensures the capture of aerosolized particulates without creating turbulent vortices that could blow powder out of the sash and into the operator's breathing zone.

  • Integrity Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and steadily inward. Inflate gloves prior to donning to verify the absence of micro-punctures.

Step 2: Static-Free Weighing

  • Action: Use an anti-static gun (ionizer) on the weigh boat and metal spatula before transferring the solid.

  • Causality: Nitroaliphatic compounds and fine organic powders hold static charges, leading to sudden aerosolization or repulsion from the spatula, drastically increasing exposure risk.

  • Integrity Check: Hover the spatula 1 cm above the powder; if particles jump to the metal, static is still present. Re-ionize the area.

Step 3: Closed-System Transfer

  • Action: Transfer the weighed solid into the reaction vessel and immediately flush with Argon or Nitrogen.

  • Causality: 3-(2-Nitroethyl)-1H-indole is frequently used as a precursor for tryptamine synthesis via reduction. Purging ambient oxygen prevents unwanted side reactions or combustion risks when subsequent strong reducing agents (e.g., LiAlH4) are added to the vessel.

  • Integrity Check: Bubble the exhaust gas through a mineral oil bubbler to visually confirm positive inert gas pressure before adding any solvents or reagents.

Spill Management & Disposal Plan

In the event of a localized spill inside the fume hood, standard dry-sweeping is strictly prohibited as it will aerosolize the toxicant.

Spill Decontamination Protocol:

  • Solubilization: Do not brush the powder. Instead, gently overlay the spill with paper towels.

  • Wet-Wiping: Saturate the paper towels with a compatible organic solvent (e.g., Isopropanol or Ethanol). The solvent will solubilize the lipophilic indole, eliminating the dust hazard.

  • Extraction: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Secondary Wash: Wash the surface with standard laboratory detergent and water to remove any residual organic film.

Waste Segregation & Disposal:

  • Classification: Dispose of all contaminated wipes, gloves, and reaction byproducts as Halogen-Free Organic Solid Waste .

  • Incompatibility Warning: Strictly segregate this waste from strong reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride). Mixing nitro compounds with active hydrides in a waste carboy can lead to uncontrolled, highly exothermic reduction reactions and potential vessel rupture.

References

  • LookChem: 3-(2-Nitroethyl)-1h-indole Chemical Properties and Safety Data.[1][Link]

  • National Center for Biotechnology Information (PubChem): 3-(2-nitroethyl)-1h-indole | C10H10N2O2 | CID 247966.[2][Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][Link]

  • Occupational Safety and Health Administration (OSHA): OSHA Technical Manual (OTM) - Section VIII: Chapter 1, Chemical Protective Clothing.[3][Link]

Sources

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